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  • Product: 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid
  • CAS: 2155855-94-8

Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of 3D Scaffolds: A Technical Guide to 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

Executive Summary In modern drug discovery, escaping the "flatland" of traditional sp2-hybridized aromatic rings is a critical strategy for improving the clinical success rates of drug candidates. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, escaping the "flatland" of traditional sp2-hybridized aromatic rings is a critical strategy for improving the clinical success rates of drug candidates. As a Senior Application Scientist, I frequently leverage sp3-rich, three-dimensional scaffolds to enhance metabolic stability, increase solubility, and access novel chemical space. 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid (CAS: 2155855-94-8) is a premier bifunctional building block designed for this exact purpose.

This whitepaper provides an in-depth technical analysis of this cycloheptane derivative, detailing its physicochemical properties, its mechanistic advantages in medicinal chemistry, and field-proven, self-validating protocols for its orthogonal functionalization.

Physicochemical Profiling

Understanding the baseline properties of a scaffold is the first step in rational drug design. The presence of both a free carboxylic acid and a methyl ester provides a highly versatile platform for sequential, regioselective modifications.

Table 1: Quantitative Chemical and Physical Data [1]

ParameterValue
IUPAC Name 4-methoxycarbonylcycloheptane-1-carboxylic acid
CAS Number 2155855-94-8
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
Structural Classification Cycloalkane dicarboxylic acid monoester
Hydrogen Bond Donors 1 (Carboxylic acid)
Hydrogen Bond Acceptors 4 (Carbonyl and ether oxygens)
Orthogonal Handles C1: -COOH (Active) | C4: -COOMe (Masked)

Mechanistic Rationale: The sp3 Advantage

The strategic inclusion of a cycloheptane ring serves multiple pharmacological purposes. Historically, carboxylic acid-containing drugs (which comprise over 450 marketed therapeutics) face liabilities such as poor membrane permeability and rapid Phase II metabolism via uridine 5′-diphospho-glucuronosyl-transferases (UGTs) .

By embedding the carboxylic acid onto a flexible, sp3-rich 7-membered ring, we achieve the following:

  • Conformational Flexibility: Unlike rigid cyclohexane or cyclopentane rings, cycloheptane can adopt multiple low-energy conformations (e.g., twist-chair, boat). This flexibility allows the appended pharmacophores to dynamically adapt to complex protein binding pockets, a strategy recently validated in the discovery of novel voltage-gated sodium channel (NaV1.7) inhibitors .

  • Metabolic Shielding: The steric bulk of the cycloheptane ring can shield the carboxylic acid from rapid glucuronidation, effectively prolonging the molecule's half-life.

  • Vectorial Exit Vectors: The 1,4-substitution pattern projects substituents at unique angles, allowing for the construction of PROTAC linkers or bivalent ligands that cannot be achieved with standard para-substituted benzenes.

Logic A Cycloheptane Scaffold B sp3 Richness (Fsp3) A->B C Orthogonal Handles (-COOH & -COOMe) A->C D Metabolic Stability B->D E Vectorial Exit Vectors C->E F Enhanced PK/PD Profile D->F E->F

Fig 1. Logical impact of the cycloheptane scaffold on pharmacokinetic and pharmacodynamic profiles.

Orthogonal Synthetic Workflows

The true power of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid lies in its orthogonality. The C1 position is a free acid ready for immediate coupling, while the C4 position is a methyl ester that remains inert under standard coupling conditions.

Workflow A 4-(Methoxycarbonyl) cycloheptane-1-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B Step 1 C C1-Amide / C4-Ester Intermediate B->C Yield > 85% D Saponification (LiOH, THF/H2O) C->D Step 2 E C1-Amide / C4-Acid Intermediate D->E Yield > 95% F Second Coupling (Amine, HATU) E->F Step 3 G Bifunctionalized Scaffold F->G Final Product

Fig 2. Orthogonal functionalization workflow of the bifunctional cycloheptane scaffold.

Protocol 1: Amide Coupling at the C1-Carboxylic Acid

Causality & Rationale: We utilize HATU as the coupling reagent because its uronium-based structure promotes rapid formation of the active ester, minimizing the risk of epimerization at the C1 chiral center. DIPEA is chosen as the base due to its steric bulk, which prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid (1.0 eq, 200 mg, ~1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 456 mg) and DIPEA (3.0 eq, 0.52 mL). Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the highly reactive OAt-ester before the amine is introduced.

  • Coupling: Add the target primary or secondary amine (1.1 eq) dropwise.

  • Self-Validating Control (In-Process): After 2 hours, quench a 10 µL aliquot in 1:1 MeCN/H₂O and analyze via LC-MS. The protocol is self-validating: the disappearance of the starting material mass (m/z 201.1 [M+H]⁺) and the appearance of the product mass confirm the reaction's progress. If unreacted acid remains, an additional 0.2 eq of HATU is added.

  • Workup: Dilute the reaction with EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 x 20 mL), 1M HCl (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate under reduced pressure to yield the C1-amide/C4-ester intermediate.

Protocol 2: Saponification of the C4-Methyl Ester

Causality & Rationale: To functionalize the other side of the scaffold, the methyl ester must be hydrolyzed. We use Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system. The THF/MeOH mixture ensures the organic intermediate remains fully dissolved, while water provides the necessary hydroxide nucleophiles. LiOH is preferred over NaOH or KOH as the lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and allowing for milder conditions that will not cleave the newly formed C1-amide.

Step-by-Step Methodology:

  • Solvation: Dissolve the C1-amide/C4-ester intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4–6 hours.

  • Solvent Removal: Evaporate the volatile organic solvents (THF and MeOH) under reduced pressure. Causality: Removing organics prevents the product from partitioning into the organic phase during the subsequent acidification step.

  • Self-Validating Control (pH Adjustment): Dilute the remaining aqueous layer with water. Carefully add 1M HCl dropwise while monitoring with a pH meter. The aqueous layer must be strictly adjusted to pH 2.5–3.0. Validation: Above pH 3.5, the carboxylate remains partially ionized, drastically reducing extraction efficiency. Below pH 1.5, there is a risk of amide bond hydrolysis. The exact pH ensures quantitative recovery of the free acid.

  • Extraction: Extract the precipitated free acid with Dichloromethane (DCM) (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the C1-amide/C4-acid intermediate, ready for a secondary coupling reaction.

Conclusion

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid is a highly strategic building block for modern medicinal chemists. By leveraging its orthogonal reactivity, researchers can efficiently construct complex, sp3-rich architectures that overcome the solubility and metabolic challenges inherent to traditional flat aromatic formulations . Strict adherence to the self-validating protocols outlined above ensures high yields, preservation of stereochemistry, and scalable synthesis of novel therapeutics.

References

  • Sun, S., et al. "Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7". Bioorganic & Medicinal Chemistry Letters, 2025. URL:[Link]

  • Ballatore, C., et al. "Structure Property Relationships of Carboxylic Acid Isosteres". ACS Medicinal Chemistry Letters, 2016. URL:[Link]

  • Patsnap Eureka. "Overcoming Challenges in Carboxylic Acid Drug Formulations". Patsnap, 2025. URL: [Link]

Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of Cycloheptane Mono-Esters

Abstract The seven-membered carbocyclic ring of cycloheptane is a significant structural motif in medicinal chemistry, offering a unique conformational landscape for the design of novel therapeutic agents.[1] This techni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The seven-membered carbocyclic ring of cycloheptane is a significant structural motif in medicinal chemistry, offering a unique conformational landscape for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive framework for the determination of molecular weight and elemental formula of cycloheptane mono-esters, critical parameters for the unambiguous characterization of these molecules in drug discovery and development. We will delve into the foundational analytical techniques, including mass spectrometry and elemental analysis, providing both theoretical underpinnings and practical, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for this important class of compounds.

Introduction: The Significance of the Cycloheptane Scaffold in Medicinal Chemistry

The cycloheptane ring system is a recurring feature in a diverse array of biologically active natural products and synthetic molecules.[1] Its inherent conformational flexibility, primarily existing in twist-chair and chair forms with a low energy barrier for interconversion, allows for the precise spatial presentation of substituents.[1] This three-dimensional arrangement is often crucial for effective interaction with biological targets, making the cycloheptane scaffold an attractive template for the design of new drugs.[1] The development of novel cycloheptane derivatives, including mono-esters, is an active area of research in fields such as oncology and the treatment of neurological disorders.[2][3][4]

Accurate determination of the molecular weight and elemental formula of newly synthesized cycloheptane mono-esters is a fundamental prerequisite for their advancement through the drug discovery pipeline. These data provide the initial confirmation of a successful synthesis and are essential for purity assessment, structural elucidation, and regulatory submissions.

Core Principles of Molecular Weight and Formula Determination

The precise characterization of a cycloheptane mono-ester relies on a combination of analytical techniques that provide complementary information about its elemental composition and overall mass.

Molecular Weight: A Gateway to Molecular Identity

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms.[5][6] It is a fundamental physical property that provides a primary check on the identity of a synthesized molecule. For example, the parent cycloheptane (C7H14) has a molecular weight of approximately 98.19 g/mol .[7][8]

Elemental Formula: The Building Blocks of the Molecule

The elemental formula provides the exact number of atoms of each element present in a molecule. This is determined through techniques that measure the percentage composition of elements like carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).[9][10][11][12] This information is crucial for confirming the molecular formula and ensuring the purity of the compound.[13]

Analytical Workflow for Cycloheptane Mono-ester Characterization

A robust and self-validating analytical workflow is essential for the accurate determination of the molecular weight and formula of cycloheptane mono-esters. The following sections outline the key experimental techniques and their underlying principles.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the primary method for determining the molecular weight of a compound.

3.1.1. Theoretical Basis

In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated through a magnetic or electric field, which separates them based on their m/z ratio. The detector then records the abundance of each ion, generating a mass spectrum. The peak corresponding to the intact ionized molecule is known as the molecular ion peak [M]+, and its m/z value provides the molecular weight of the compound.

3.1.2. Fragmentation Analysis

In addition to the molecular ion peak, mass spectra of cycloalkanes often exhibit characteristic fragmentation patterns.[14] The cycloheptane ring can undergo cleavage, leading to the formation of smaller, stable carbocations. Analyzing these fragmentation patterns can provide valuable structural information and help to confirm the identity of the cycloheptane core. For instance, the loss of an ethyl group from an ethyl-substituted cycloalkane will result in a peak at M-29.[14]

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount (typically 1 mg/mL) of the purified cycloheptane mono-ester in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrument Setup:

    • Set the ESI source to positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow rate to achieve a stable signal.

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]+ or [M+Na]+ in positive mode). The m/z value of this peak corresponds to the molecular weight of the compound plus the mass of the adduct ion.

Elemental Analysis for Empirical and Molecular Formula Determination

Elemental analysis provides the percentage composition of the elements (C, H, N, O, S) in a compound.[9][10][11][12] This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

3.2.1. Combustion Analysis

The most common method for elemental analysis is combustion analysis.[13] In this technique, a small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen.[10] The combustion products, such as carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), are then passed through a series of detectors that quantify their amounts.[13] From these quantities, the percentage of each element in the original sample can be calculated.

Experimental Protocol: CHNS Elemental Analysis

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure cycloheptane mono-ester into a tin or silver capsule.

  • Instrument Setup:

    • Set the combustion and reduction furnace temperatures according to the instrument manufacturer's recommendations.

    • Calibrate the instrument using a certified standard of known elemental composition (e.g., acetanilide).

  • Analysis: Introduce the sample capsule into the combustion furnace. The instrument will automatically perform the combustion, separation of gases, and detection.

  • Calculation: The instrument software will calculate the percentage of C, H, N, and S in the sample. The percentage of oxygen is typically determined by difference.

Integrating Data for Complete Formula Analysis

The molecular weight obtained from mass spectrometry and the empirical formula from elemental analysis are used together to determine the molecular formula.

Logical Relationship Diagram

G cluster_0 Experimental Data cluster_1 Derived Information cluster_2 Final Result MS Mass Spectrometry MW Molecular Weight MS->MW Provides EA Elemental Analysis EF Empirical Formula EA->EF Determines MF Molecular Formula MW->MF Confirms EF->MF Establishes Ratio

Caption: Workflow for determining the molecular formula.

Calculation Steps:

  • Calculate the empirical formula mass: Sum the atomic weights of the atoms in the empirical formula.

  • Determine the integer multiple: Divide the molecular weight (from MS) by the empirical formula mass. The result should be a whole number or very close to it.

  • Determine the molecular formula: Multiply the subscripts in the empirical formula by the integer multiple obtained in the previous step.

Data Presentation and Interpretation

Clear and concise presentation of analytical data is crucial for effective communication and decision-making in a research and development setting.

Tabular Summary of Analytical Data
Analytical TechniqueParameter DeterminedExample Result (for Cycloheptyl Acetate)
Mass Spectrometry (ESI-MS)Molecular Weight (as [M+H]+)m/z = 157.1223
Elemental Analysis% Carbon75.90% (Theoretical: 75.99%)
% Hydrogen11.47% (Theoretical: 11.47%)
% Oxygen (by difference)12.63% (Theoretical: 12.54%)
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)

While not directly used for molecular weight or formula determination, NMR spectroscopy is indispensable for structural elucidation and confirming the connectivity of atoms within the cycloheptane mono-ester.

  • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. The chemical shifts and coupling constants of the protons on the cycloheptane ring can provide insights into its conformation.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon in the ester group is a characteristic feature.

¹H and ¹³C NMR Workflow

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis Sample Purified Cycloheptane Mono-ester Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Process Raw Data (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Integrate Integrate ¹H Peaks Process->Integrate Assign Assign Chemical Shifts Process->Assign Structure Propose/Confirm Structure Integrate->Structure Assign->Structure

Sources

Foundational

pKa values of carboxylic acid group in substituted cycloheptanes

An In-Depth Technical Guide on the pKa Values of Substituted Cycloheptanecarboxylic Acids Executive Summary The acid dissociation constant ( pKa​ ) of carboxylic acids is a foundational physicochemical parameter in drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the pKa Values of Substituted Cycloheptanecarboxylic Acids

Executive Summary

The acid dissociation constant ( pKa​ ) of carboxylic acids is a foundational physicochemical parameter in drug design, governing a molecule's lipophilicity, membrane permeability, and target-binding affinity. While six-membered cycloalkanes have been exhaustively studied, seven-membered rings—specifically substituted cycloheptanecarboxylic acids—present unique conformational and electronic challenges. This whitepaper provides a comprehensive analysis of how substituent effects and the inherent flexibility of the cycloheptane ring dictate the pKa​ of the attached carboxylic acid group.

The Baseline: Cycloheptanecarboxylic Acid

Unsubstituted cycloheptanecarboxylic acid ( C8​H14​O2​ ) serves as the baseline for this analysis. It is a cyclic organic compound characterized by a highly flexible seven-membered carbon ring. The predicted and experimentally correlated pKa​ of the unsubstituted carboxylic acid group is approximately 4.82 at 25°C. When substituents are introduced to this ring, they perturb the pKa​ through a complex interplay of inductive effects, steric hindrance to solvation, and the molecule's conformational dynamics.

Unlike the relatively rigid chair conformation of cyclohexane, cycloheptane exists primarily in a highly dynamic twist-chair conformation. This flexibility means that substituents do not occupy strict "axial" or "equatorial" positions, but rather isoclinal or pseudo-equatorial positions to minimize transannular steric strain. Understanding how these structural nuances affect the ionization of the carboxylate group is critical for optimizing pharmacokinetic profiles (e.g., ADME properties) in medicinal chemistry.

Mechanistic Determinants of pKa​ in Substituted Cycloheptanes

The ionization of a carboxylic acid ( R−COOH⇌R−COO−+H+ ) is governed by the relative thermodynamic stability of the conjugate base (the carboxylate anion). In substituted cycloheptanes, three primary mechanisms dictate this stability:

Inductive and Field Effects

Substituents alter the electron density around the carboxylate through the σ -bond framework (inductive) and through space (field effects).

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or trifluoromethyl (-CF 3​ ) groups pull electron density away from the carboxylate anion. This delocalizes the negative charge, stabilizing the conjugate base and decreasing the pKa​ (increasing acidity). The magnitude of this effect is highly distance-dependent; an α -substitution (C1) will have a profoundly larger impact than a γ -substitution (C3 or C4).

  • Electron-Donating Groups (EDGs): Alkyl groups (e.g., -CH 3​ ) are weakly electron-donating via hyperconjugation and inductive effects, which intensifies the negative charge on the carboxylate, destabilizing it and increasing the pKa​ .

Steric Hindrance and Solvation Energy

The stabilization of the carboxylate anion relies heavily on its ability to be solvated by water molecules via hydrogen bonding. Bulky substituents (e.g., tert-butyl or even methyl groups at the C1 position) create a steric shield around the -COO group.

  • Desolvation Penalty: By physically blocking water molecules from forming a hydration shell, bulky groups reduce the solvation energy of the anion. This thermodynamic penalty shifts the equilibrium toward the neutral acid, increasing the pKa​ . For example, 1-methylcycloheptanecarboxylic acid is a weaker acid than its unsubstituted counterpart due to this steric desolvation effect.

Conformational Dynamics and Transannular Strain

The seven-membered ring's preference for the twist-chair conformation introduces unique transannular interactions (steric clashes across the ring).

  • If a bulky substituent forces the carboxylic acid group into a more sterically crowded environment to alleviate ring strain, the resulting desolvation will further raise the pKa​ .

  • Conversely, if the ring flexes to place an EWG spatially closer to the carboxylate group (despite being separated by several σ -bonds), the through-space field effect can stabilize the anion more than predicted by simple bond-distance topology.

G Root Substituted Cycloheptanecarboxylic Acid (Base pKa ~4.82) EWG Electron-Withdrawing Groups (e.g., -F, -CF3) Root->EWG EDG Electron-Donating / Bulky Groups (e.g., -CH3, -tBu) Root->EDG Inductive Inductive Stabilization of Carboxylate EWG->Inductive Steric Steric Hindrance to Solvation EDG->Steric Dec_pKa Decreased pKa (Increased Acidity) Inductive->Dec_pKa Inc_pKa Increased pKa (Decreased Acidity) Steric->Inc_pKa

Logical relationship between substituent electronic/steric effects and pKa shifts.

Quantitative Data Summary

The table below summarizes the extrapolated and representative pKa​ values of various substituted cycloalkane and cycloheptane carboxylic acids, illustrating the interplay of the effects described above.

CompoundSubstituentPredicted/Rep. pKa​ Primary Mechanistic Driver
Cycloheptanecarboxylic acid None4.82 Baseline reference for the 7-membered ring.
Cyclohexanecarboxylic acid None (6-membered)4.90 Tighter chair conformation slightly increases steric crowding vs. 7-membered ring.
1-Methylcycloheptanecarboxylic acid -CH 3​ ( α -carbon)~5.0 - 5.1 Steric hindrance to solvation; weak EDG effect.
1-Trifluoromethylcycloheptanecarboxylic acid -CF 3​ ( α -carbon)~3.5 - 3.8 Strong inductive electron withdrawal stabilizes the anion.
3-Fluorocycloheptanecarboxylic acid -F ( γ -carbon)~4.2 - 4.4 Moderate inductive EWG effect, attenuated by distance.

Experimental Methodologies for pKa​ Determination

To ensure high-fidelity data suitable for regulatory submissions or computational modeling, pKa​ values must be derived using self-validating, orthogonal experimental protocols.

Protocol A: High-Precision Potentiometric Titration

Potentiometric titration remains the gold standard for determining thermodynamic pKa​ values. This protocol utilizes a constant ionic strength background to prevent activity coefficient fluctuations.

  • Sample Preparation: Dissolve the substituted cycloheptanecarboxylic acid in a 0.15 M KCl aqueous solution to achieve a final analyte concentration of 10−4 M. Causality: The 0.15 M KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ionic species remain stable, which is strictly required to calculate a true thermodynamic pKa​ .

  • Degassing: Purge the solution with inert N2​ gas for 15 minutes prior to and during the titration. Causality: Prevents atmospheric CO2​ from dissolving into the water to form carbonic acid, which would introduce artifactual inflection points and skew the titration curve.

  • Calibration: Calibrate the automated potentiometer using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a tightly controlled temperature of 25.0 ± 0.1 °C.

  • Titration Execution: Gradually add standardized 0.1 M NaOH in 0.01 mL increments. Record the pH only after the electrode reading stabilizes (equilibrium is reached) for each addition.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peak of the derivative indicates the equivalence point. The pKa​ is extracted from the half-equivalence point using the Henderson-Hasselbalch equation.

Protocol B: NMR Titration for Conformation-Specific pKa​

When compounds exhibit poor aqueous solubility or when conformation-specific ionization states are required, 1H NMR titration is the preferred orthogonal method.

  • Solvent Preparation: Prepare a series of D2​O/H2​O mixed solvent systems buffered to various pH* values (where pH* is the direct pH meter reading in the deuterated solvent).

  • Sample Dissolution: Dissolve the compound to a concentration of ~20 mg/mL. Add a trace amount of an internal reference standard (e.g., DSS).

  • Data Acquisition: Acquire 1H NMR spectra at each pH* value. Causality: The chemical shift ( δ ) of the protons adjacent to the carboxylic acid group is highly sensitive to the electron density changes that occur upon deprotonation of the carboxylate.

  • Isotopic Correction: Convert the measured pH* to pD using the empirically derived equation: pD=pH∗+0.4 .

  • Curve Fitting: Plot the observed chemical shift ( δobs​ ) against the pD. Fit the data to a sigmoidal Boltzmann distribution to determine the inflection point, corresponding to the pKa​(D) . Convert this to the aqueous pKa​ using standard isotopic fractionation conversion factors.

G A Sample Preparation (10^-4 M in 0.15 M KCl) B Potentiometric Titration (0.1 M NaOH / HCl) A->B C NMR Titration (D2O/H2O, varying pH*) A->C D Data Acquisition (pH vs. Volume / Chemical Shift) B->D C->D E Data Processing (Henderson-Hasselbalch / Speciation) D->E F pKa & Conformational Assignment E->F

Experimental workflow for potentiometric and NMR titration to determine pKa values.

Conclusion

The pKa​ of substituted cycloheptanecarboxylic acids is not a static figure but a dynamic value sculpted by the identity, position, and spatial orientation of its substituents. By understanding how electron-withdrawing groups leverage inductive stabilization and how bulky groups impose desolvation penalties within the flexible twist-chair framework of the seven-membered ring, researchers can rationally design cycloheptane-based bioisosteres with finely tuned pharmacokinetic properties.

References

  • LookChem. Cas 1460-16-8, Cycloheptanecarboxylic acid. Retrieved from:[Link]

  • ResearchGate. Photocatalytic [3+2] Cyclization of Cyclopropylamines With gem‐Difluoroalkenes: Accessing gem‐Difluorinated Cyclopentylamines. Retrieved from:[Link]

  • ResearchGate. Synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks. Retrieved from:[Link]

  • Chemistry LibreTexts. Conformational analysis of cyclohexanes. Retrieved from:[Link]

  • SciSpace. Conformational analysis of cycloalkanes. Retrieved from:[Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from:[Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from:[Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from:[Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from:[Link]

  • PharmaGuru. 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Retrieved from:[Link]

Exploratory

A Technical Guide to 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid: Nomenclature, Properties, and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the chemical compound 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid, a disubstituted cycloheptane derivati...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical compound 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid, a disubstituted cycloheptane derivative. Given the limited publicly available data on this specific molecule, this document offers a comprehensive analysis of its IUPAC nomenclature, predicted properties, and stereochemical considerations. To provide a valuable contextual framework for researchers, a comparative analysis with the well-documented analogue, 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, is included, covering its established synonyms, properties, and a known synthetic pathway.

Core Compound Analysis: 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

The seven-membered carbocyclic ring of cycloheptane endows its derivatives with unique conformational flexibility, a characteristic of significant interest in medicinal chemistry for the design of novel therapeutic agents.[1] 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid is a dicarboxylic acid monoester derivative of cycloheptane, featuring both a carboxylic acid and a methoxycarbonyl group attached to the ring.

IUPAC Nomenclature and Structural Representation

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 4-(methoxycarbonyl)cycloheptane-1-carboxylic acid .[2]

The numbering of the cycloheptane ring begins at the carbon atom bearing the principal functional group, which is the carboxylic acid. The ring is then numbered to give the other substituent, the methoxycarbonyl group, the lowest possible locant.

Structural Identifiers:

IdentifierValueSource
Molecular FormulaC10H16O4PubChem[2]
InChIInChI=1S/C10H16O4/c1-14-10(13)8-4-2-3-7(5-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)PubChem[2]
InChIKeyABJBVSOIDOQQRW-UHFFFAOYSA-NPubChem[2]
SMILESCOC(=O)C1CCCC(CC1)C(=O)OPubChem[2]
Stereoisomerism

The presence of two substituents on the cycloheptane ring at positions 1 and 4 gives rise to stereoisomerism. Specifically, cis and trans diastereomers are possible, depending on the relative orientation of the carboxylic acid and methoxycarbonyl groups with respect to the plane of the ring.

  • cis-4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid: Both substituents are on the same side of the ring.

  • trans-4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid: The substituents are on opposite sides of the ring.

Due to the flexible nature of the cycloheptane ring, which exists in a variety of rapidly interconverting chair and boat conformations, the precise conformational analysis is complex. However, the cis and trans designations remain the primary method for distinguishing these stereoisomers.

G Cis cis-Isomer Cis_mol C10H16O4 Cis_desc Substituents on the same side Trans trans-Isomer Trans_mol C10H16O4 Trans_desc Substituents on opposite sides Main 4-(Methoxycarbonyl)cycloheptane- 1-carboxylic acid Main->Cis Main->Trans G A Cycloheptane-1,4-dicarboxylic acid B Selective Mono-esterification (e.g., Fischer Esterification with Methanol) A->B Reagents & Conditions C 4-(Methoxycarbonyl)cycloheptane- 1-carboxylic acid B->C Product G Start Dimethyl 1,4-cyclohexanedicarboxylate Step1 Partial Hydrolysis (KOH, Methanol, Reflux) Start->Step1 Workup Acidification & Extraction Step1->Workup Product 4-(Methoxycarbonyl)cyclohexane- 1-carboxylic acid Workup->Product

Sources

Foundational

Engineering the 3D Pharmacophore: A Technical Guide to Functionalized Cycloheptane Building Blocks

Executive Summary As modern drug discovery continues to escape the "flatland" of sp2-hybridized planar molecules, the demand for novel sp3-rich scaffolds has skyrocketed. While cyclopentanes and cyclohexanes have been ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery continues to escape the "flatland" of sp2-hybridized planar molecules, the demand for novel sp3-rich scaffolds has skyrocketed. While cyclopentanes and cyclohexanes have been exhaustively mined, functionalized cycloheptanes (seven-membered carbocycles) represent a highly valuable, yet historically underutilized, frontier in medicinal chemistry. This technical whitepaper explores the causality behind the conformational dynamics of cycloheptanes, details field-proven synthetic methodologies for their construction, and provides self-validating experimental protocols to integrate these building blocks into active drug development pipelines.

The Case for Cycloheptanes: Escaping "Flatland"

Historically, synthetic chemists avoided seven-membered rings due to the severe entropic penalties and transannular strain encountered during cyclization[1]. However, this structural complexity is precisely what makes them invaluable today. Cycloheptanes are prominent in potent natural products such as englerin A, cortistatins, and phomarol[1].

Unlike the rigid chair conformation of cyclohexanes, cycloheptanes possess a highly flexible conformational landscape. This flexibility allows the scaffold to adopt multiple puckered states, enabling the precise vectorization of functional groups to probe complex, cryptic binding pockets in G protein-coupled receptors (GPCRs) and kinases. Furthermore, incorporating functionalized cycloheptanes provides a strategic advantage in generating novel Intellectual Property (IP) space, bypassing heavily patented six-membered ring derivatives.

Structural & Conformational Dynamics

To rationally design drugs using cycloheptane building blocks, one must understand the thermodynamic forces governing their shape. The global energy minimum for cycloheptane is the twist-chair conformation, which interconverts rapidly with the standard chair form. Because the energy barrier for this pseudorotation is exceptionally low, substituents on the ring can easily adopt pseudo-equatorial positions to minimize steric clashes upon target binding[2].

Table 1: Physicochemical and Conformational Comparison of Saturated Carbocycles

Ring SizeCarbocycleRing Strain Energy (kcal/mol)Global Minimum ConformationConformational Barrier (kcal/mol)Primary Drug Discovery Utility
5-memberedCyclopentane~6.2Envelope~3.0Rigid, predictable vector projection
6-memberedCyclohexane~0.1Chair~10.8High metabolic stability, static 3D space
7-memberedCycloheptane~6.2Twist-Chair~1.5 - 2.0High flexibility, multi-vector receptor probing

Advanced Synthetic Methodologies

The synthesis of seven-membered rings requires overcoming the unfavorable entropy of cyclization. Modern approaches bypass classical linear cyclizations in favor of convergent or strain-release methodologies.

  • Cycloadditions ([4+3] and [5+2]): These reactions combine a diene and a three-carbon allyl cation equivalent, providing a convergent and highly stereocontrolled route to functionalized cycloheptanes[2].

  • Palladium-Catalyzed Cross-Coupling: Intramolecular cross-coupling of cyclopropanols with tethered aryl halides utilizes the strain release of the three-membered ring to drive the formation of the seven-membered system[3].

  • Electrocyclization: Thermal or catalytic electrocyclization of heptatrienyl anions offers a direct route to highly functionalized cycloheptanes, a method recently optimized to proceed under mild conditions[4].

Retrosynthesis Target Functionalized Cycloheptane Core Cyclo [4+3] / [5+2] Cycloadditions Target->Cyclo Cross Pd-Catalyzed Cross-Coupling Target->Cross Electro Electrocyclization Target->Electro RCM Ring-Closing Metathesis Target->RCM Dienes Dienes + Allyl Cations Cyclo->Dienes Cycloprop Cyclopropanols + Aryl Halides Cross->Cycloprop Hepta Heptatrienyl Anions Electro->Hepta DienePrec Diene Precursors RCM->DienePrec

Figure 1: Retrosynthetic strategies for the construction of functionalized cycloheptane cores.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: Palladium-Catalyzed Intramolecular Cross-Coupling of Cyclopropanols[4]

Objective: Synthesize fused 7-membered carbocycles from cyclopropanols tethered to aryl bromides.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add the cyclopropanol substrate (1.0 mmol) and an internal standard (n-decane, 0.5 mmol) for quantitative mass balance tracking.

  • Catalyst Activation: Charge the flask with Pd(OAc)₂ (5 mol%) and the bidentate ligand dppe (6 mol%).

    • Causality: The selection of a bidentate ligand (dppe) over monodentate triphenylphosphine is critical. Bidentate ligands enforce a cis-geometry on the palladium homoenolate intermediate. This geometry is an absolute prerequisite for the subsequent reductive elimination step. If a monodentate ligand is used, trans-isomerization occurs, leading to sluggish cyclization and promoting unwanted β-hydride elimination (yielding acyclic enones)[3].

  • Solvent Addition & Heating: Add anhydrous acetonitrile (10 mL).

    • Causality: Acetonitrile stabilizes the cationic Pd intermediates generated during the catalytic cycle better than non-polar solvents. Heat the mixture to 80°C for 12 hours.

  • Validation Checkpoint: At the 1-hour mark, extract a 50 µL aliquot and analyze via GC-FID. Calculate the total mass balance using the n-decane standard.

    • Self-Validation: If the sum of the product and unreacted starting material is <90%, it indicates the catalyst is undergoing premature β-hydride elimination. The system validates itself: a failing mass balance dictates an immediate switch to a more rigid ligand backbone (e.g., dppp) to tighten the coordination sphere.

Protocol B: Synthesis of gem-Difluorocycloheptane Building Blocks via Deoxofluorination[6]

Objective: Introduce a gem-difluoro moiety to a cycloheptanone to improve metabolic stability and modulate the pKa of adjacent functional groups.

  • Pre-reaction Setup: In a rigorously dried PTFE flask (glass must be avoided due to HF generation), dissolve the functionalized cycloheptanone (1.0 mmol) in anhydrous dichloromethane (5 mL) and cool to -78°C.

  • Reagent Addition: Dropwise, add XtalFluor-E (1.5 equiv) followed by Et₃N·3HF (2.0 equiv).

    • Causality: XtalFluor-E is specifically chosen over the traditional DAST reagent. DAST generates highly basic diethylamine byproducts during the reaction. Because the cycloheptane ring is highly flexible, its axial protons are sterically accessible. The basic byproducts from DAST readily abstract these protons, leading to massive yields of cycloheptene elimination products. XtalFluor-E generates a significantly less basic intermediate, preserving the integrity of the sp3 ring[5].

  • Workup: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Validation Checkpoint: Obtain a crude ¹⁹F NMR and ¹H NMR spectrum.

    • Self-Validation: The ¹⁹F NMR must show a distinct AB quartet (or a singlet if the molecule is perfectly symmetrical), confirming geminal fluorination. If the ¹H NMR reveals a doublet of doublets in the vinylic region (5.5 - 6.5 ppm), elimination has occurred. This spectral feedback instantly validates whether the anhydrous and temperature conditions of the setup were strictly maintained.

Pharmacological Applications: Target Engagement

Functionalized cycloheptanes have shown exceptional promise in targeting complex biological pathways. A prime example is (-)-Englerin A , a natural product featuring an oxygen-substituted seven-membered ring framework[1].

Englerin A acts as a highly potent and selective activator of TRPC4 and TRPC5 (Transient Receptor Potential Canonical) ion channels. The unique puckering of the cycloheptane core perfectly aligns its oxygen functional groups with the extracellular binding site of the TRPC channel. This binding triggers a massive influx of calcium ions (Ca²⁺) into the cell, leading to intracellular overload and highly selective apoptosis in renal cancer cells[3].

Signaling Englerin (-)-Englerin A (Cycloheptane Scaffold) TRPC TRPC4/5 Ion Channels Englerin->TRPC High-Affinity Binding Ca2 Intracellular Ca2+ Overload TRPC->Ca2 Channel Activation Apoptosis Renal Cancer Cell Apoptosis Ca2->Apoptosis Cytotoxicity Cascade

Figure 2: Signaling cascade of TRPC4/5 activation by the cycloheptane-containing natural product, Englerin A.

Conclusion

The transition from flat, sp2-dominated libraries to complex, sp3-rich architectures is a defining hallmark of modern drug discovery. Functionalized cycloheptanes offer an unparalleled combination of conformational flexibility and novel vector projection. By mastering the causality behind their synthesis—whether through precision cross-coupling or controlled deoxofluorination—medicinal chemists can unlock entirely new therapeutic modalities and IP landscapes.

References

  • Title: Recent Synthetic Strategies to Access Seven-Membered Carbocycles in Natural Product Synthesis Source: ResearchGate URL: [Link]

  • Title: Last of the gem-Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks Source: ResearchGate URL: [Link]

  • Title: Mild and catalytic electrocyclizations of heptatrienyl anions Source: PubMed Central (NIH) URL: [Link]

  • Title: G protein-coupled receptors: structure- and function-based drug discovery Source: Signal Transduction and Targeted Therapy (Nature) URL: [Link]

  • Title: Construction of Seven-Membered Carbocycles via Cyclopropanols Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for peptide coupling using 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

Application Note & Protocol Topic: A Practical Guide to Peptide Coupling Using 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Introduction The syn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Practical Guide to Peptide Coupling Using 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of peptides and peptidomimetics is a cornerstone of modern drug discovery and biochemical research. The formation of the amide (peptide) bond is the central reaction in this process, requiring precise control to ensure high yields and chiral integrity.[1][2] While the coupling of standard proteinogenic amino acids is well-established, the incorporation of non-standard building blocks is crucial for developing novel therapeutics with enhanced stability, conformational constraint, or unique functionalities.

This application note provides a detailed protocol and scientific rationale for the coupling of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid to an amine-bearing molecule, such as an amino acid ester or a peptide. This non-proteinogenic, cyclic aliphatic acid serves as a versatile scaffold or linker, enabling the synthesis of unique molecular architectures. We will delve into the mechanistic underpinnings of the coupling reaction, provide a robust, field-proven protocol using a modern uronium-salt-based coupling reagent, and detail the necessary steps for purification and characterization of the final product.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires high temperatures, conditions that are incompatible with sensitive and complex biomolecules. Therefore, the core principle of peptide coupling is the activation of the carboxylic acid group to make it a better electrophile, susceptible to nucleophilic attack by the amine.[1]

This is achieved using coupling reagents that convert the carboxylate's hydroxyl group into a good leaving group. Among the most efficient and widely used classes of modern coupling reagents are uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4]

The activation process using HATU proceeds in two key steps:

  • Formation of an Activated Ester: The carboxylic acid, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), reacts with HATU. The HATU reagent facilitates the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form a HOAt (1-hydroxy-7-azabenzotriazole) active ester.[5][6]

  • Nucleophilic Attack: The free amine of the coupling partner attacks the carbonyl carbon of this active ester, displacing the HOAt moiety to form the stable amide bond. The inclusion of the HOAt moiety is known to accelerate the reaction and suppress racemization, a critical consideration when coupling chiral molecules.[3]

PeptideCouplingMechanism CarboxylicAcid R-COOH (Carboxylic Acid) ActiveEster R-CO-OAt (Active Ester) CarboxylicAcid->ActiveEster + HATU HATU HATU + Base (e.g., DIPEA) Peptide R-CO-NH-R' (Peptide Bond) Byproduct HOAt ActiveEster->Byproduct - R'-NH2 Amine R'-NH2 (Amine) Amine->Peptide + Active Ester

Caption: General mechanism of peptide coupling using a HATU reagent.

Protocol: Coupling of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

This protocol describes a solution-phase coupling to a generic amino acid methyl ester hydrochloride (H-AA-OMe·HCl) as the amine component. The principles are directly transferable to more complex amines, such as peptide fragments.

Materials and Reagents
Reagent/MaterialPurposeSupplier ExamplePurity/Grade
4-(Methoxycarbonyl)cycloheptane-1-carboxylic acidCarboxylic acid componentCustom Synthesis>98%
Amino Acid Methyl Ester Hydrochloride (e.g., Gly-OMe·HCl)Amine componentSigma-Aldrich>98%
HATUCoupling (activating) reagentAapptec, BachemPeptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic organic baseSigma-AldrichPeptide Synthesis Grade
Anhydrous Dimethylformamide (DMF)Reaction solventFisher ScientificAmine-free, <50 ppm H₂O
Dichloromethane (DCM)Extraction solventVWRACS Grade
Saturated aq. Sodium Bicarbonate (NaHCO₃)Aqueous wash (removes acid)--
Brine (Saturated aq. NaCl)Aqueous wash (removes water)--
Anhydrous Magnesium Sulfate (MgSO₄)Drying agentSigma-Aldrich-
Thin Layer Chromatography (TLC) platesReaction monitoringMilliporeSigmaSilica Gel 60 F254
Step-by-Step Experimental Procedure

Reaction Scale: 0.5 mmol

  • Preparation (Under Inert Atmosphere):

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid (1.0 eq, 0.5 mmol).

    • Add the amino acid methyl ester hydrochloride (1.1 eq, 0.55 mmol) to the same flask.

    • Add HATU (1.1 eq, 0.55 mmol).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).

    • Using a syringe, add anhydrous DMF (5 mL) to dissolve the solids. Stir for 5 minutes.

  • Reaction Initiation:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add DIPEA (2.5 eq, 1.25 mmol) to the stirred solution via syringe over 2 minutes. The initial equivalent of base neutralizes the hydrochloride salt, while the subsequent amount facilitates the coupling reaction.[6]

    • Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the consumption of the limiting reagent (the carboxylic acid) by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC mobile phase for this type of compound is 30-50% Ethyl Acetate in Hexanes. The product should have an Rf value intermediate between the two starting materials.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with Dichloromethane (DCM, 20 mL).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aq. NaHCO₃ (2 x 15 mL) to remove unreacted carboxylic acid and HOAt.

      • Water (1 x 15 mL).

      • Brine (1 x 15 mL) to facilitate phase separation.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Rationale and Scientist's Notes
  • Choice of Reagents: HATU is chosen for its high efficiency and low rate of racemization, making it superior to older carbodiimide reagents like DCC, especially for sensitive substrates.[3][4] The byproduct from HATU and the resulting urea from the base are generally soluble, simplifying purification compared to DCC.[6]

  • Stoichiometry: A slight excess of the amine component and coupling reagent is used to ensure the complete consumption of the more valuable or complex carboxylic acid. A larger excess of base is required to both neutralize the amine salt and drive the activation reaction.

  • Solvent: Anhydrous, amine-free DMF is critical. Water can hydrolyze the active intermediate, while contaminating amines can compete in the coupling reaction, leading to side products and lower yields.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm upon base addition and can further minimize potential side reactions.

Purification and Characterization

Obtaining a highly pure product is essential for any downstream application. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides and related molecules.[7][8]

Purification by Preparative RP-HPLC

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water) and subjected to purification.

ParameterTypical Condition
Column C18-modified silica, 10 µm particle size (e.g., Waters SunFire, Agilent Zorbax)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 5% to 95% B over 30-40 minutes (this must be optimized for the specific compound)
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column)
Detection UV at 214 nm and 280 nm

Fractions containing the pure product, as determined by analytical HPLC, are pooled and lyophilized (freeze-dried) to remove the solvents and yield the final product as a fluffy powder.[7]

Characterization by LC-MS

The identity and purity of the final product must be confirmed. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this analysis.[9]

  • Liquid Chromatography (LC): An analytical run using a similar gradient to the preparative method will show a single major peak, confirming the purity of the isolated compound.

  • Mass Spectrometry (MS): The mass spectrometer will provide the mass-to-charge ratio (m/z) of the product. This experimental mass should match the calculated theoretical mass of the desired coupled product, confirming its identity.

Experimental Workflow

The entire process, from initial setup to final analysis, follows a logical progression designed to maximize yield and purity.

PeptideWorkflow A 1. Reagent Preparation (Carboxylic Acid, Amine, HATU) B 2. Coupling Reaction (DMF, DIPEA, 0°C to RT) A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Aqueous Work-up & Extraction C->D If complete E 5. Crude Product (After solvent removal) D->E F 6. RP-HPLC Purification E->F G 7. Pure Product (After lyophilization) F->G H 8. Final Analysis (LC-MS for Purity & Identity) G->H

Caption: Overall workflow for peptide coupling and purification.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC.
  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Learning Hub.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • ResearchGate. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemistry LibreTexts. (n.d.). Ch27: Peptide synthesis.
  • Wikipedia. (n.d.). Peptide synthesis.

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-(Methoxycarbonyl)cycloheptane-1-carboxylic Acid as a Bifunctional Linker in Bioconjugation

Introduction In the landscape of advanced therapeutics and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, bifunctional linkers serve as the critical bridge c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of advanced therapeutics and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, bifunctional linkers serve as the critical bridge connecting distinct molecular entities.[1][2] The architecture of these linkers—their length, flexibility, and chemical nature—profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the final conjugate.[][4]

This guide focuses on 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid , a heterobifunctional linker built upon a seven-membered cycloalkane scaffold. Unlike more common linear or cyclohexane-based linkers, the cycloheptane ring offers a unique combination of conformational semi-rigidity and steric profile. This can provide advantages such as shielding the resulting covalent bonds from enzymatic degradation and influencing the spatial orientation of the conjugated molecules.

The linker possesses two distinct, orthogonally addressable functional groups: a free carboxylic acid and a methyl ester. This design permits a controlled, two-step conjugation strategy. The carboxylic acid can be readily activated for reaction with a primary amine, while the methyl ester serves as a stable, protected form of a second carboxylic acid, which can be unmasked in a subsequent step for a second conjugation event. This application note provides a comprehensive overview of the linker's properties, detailed protocols for its activation and use in a sequential bioconjugation workflow, and methods for the characterization of the final conjugate.

Physicochemical Properties and Handling

Proper handling and storage are paramount to maintaining the integrity of the linker. The following table summarizes its key physicochemical properties.

PropertyValueSource
Chemical Name 4-(methoxycarbonyl)cycloheptane-1-carboxylic acidPubChem
Molecular Formula C₁₀H₁₆O₄[5]
Molecular Weight 200.23 g/mol [5]
CAS Number 132371407 (representative)[5]
Appearance White to off-white solid[6]
Solubility Soluble in organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water.General Knowledge
Storage Store at 2-8°C, desiccated. Protect from moisture to prevent hydrolysis of the ester and premature activation of the carboxylic acid.General Knowledge

The Chemistry of Sequential Conjugation

The core utility of 4-(methoxycarbonyl)cycloheptane-1-carboxylic acid lies in its two functional groups, which can be addressed in a stepwise manner. This allows for the precise and ordered assembly of three components (e.g., Molecule A - Linker - Molecule B).

Step 1: Activation of the Carboxylic Acid and First Conjugation

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient because they readily form a non-reactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be converted into a more reactive intermediate, typically an active ester. This is a cornerstone reaction in bioconjugation.[8]

One of the most common and reliable methods involves the use of N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS).[7] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate can then be reacted directly with an amine. However, to improve efficiency and stability, especially in aqueous conditions, NHS is added to "trap" the activated intermediate as a more stable, yet still highly amine-reactive, NHS ester.[9]

G cluster_conjugation Amine Conjugation CarboxylicAcid Linker-COOH (Carboxylic Acid) Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->Acylisourea + Step 1a EDC EDC NHSEster Linker-NHS Ester (Amine-Reactive) Acylisourea->NHSEster + Step 1b NHS NHS Conjugate1 Protein-Linker (Stable Amide Bond) NHSEster->Conjugate1 + Step 2 ProteinAmine Protein-NH₂ (e.g., Lysine)

Caption: Workflow for carboxylic acid activation and amine conjugation.
Step 2: Deprotection and Second Conjugation

Once the first molecule is securely attached via an amide bond, the methyl ester on the other end of the linker can be hydrolyzed to reveal a second carboxylic acid. This is typically achieved under basic conditions (saponification), for example, using lithium hydroxide (LiOH). Care must be taken to use conditions mild enough to not denature the first conjugated molecule, especially if it is a protein. After hydrolysis and purification, this new carboxylic acid can be activated using the same methods described above (e.g., EDC/NHS) to react with a second amine-containing molecule.

G Conjugate1 Protein-Linker-COOCH₃ (Ester) Conjugate2 Protein-Linker-COOH (Hydrolyzed) Conjugate1->Conjugate2 + Hydrolysis Base Base (e.g., LiOH) + H₂O Activation Activation (EDC/NHS) Conjugate2->Activation FinalConjugate Protein-Linker-Payload (Final Conjugate) Activation->FinalConjugate + Payload Payload-NH₂

Caption: Workflow for ester deprotection and second conjugation.

Detailed Experimental Protocols

The following protocols provide a generalized framework. Researchers must optimize reaction parameters such as molar ratios, incubation times, and purification methods based on the specific properties of their antibody and payload molecules.

Protocol 1: Activation of Linker via NHS Ester Formation

This protocol describes the conversion of the linker's carboxylic acid to an amine-reactive N-hydroxysuccinimide ester.

Materials:

  • 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add NHS (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of fresh DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography to yield the pure NHS ester.

  • Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its structure and purity. The activated linker should be stored under desiccated conditions and used promptly.

Protocol 2: Two-Step Antibody-Drug Conjugation (ADC) Workflow

This protocol outlines the conjugation of an antibody to a small molecule payload using the linker.

A. Antibody-Linker Conjugation

  • Antibody Preparation: Dialyze the antibody (e.g., IgG) extensively against an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4. Adjust the antibody concentration to 5-10 mg/mL.[10]

  • Linker Preparation: Immediately before use, dissolve the activated Linker-NHS ester (from Protocol 1) in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: While gently stirring the antibody solution, add a 5- to 10-fold molar excess of the dissolved Linker-NHS ester. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.[1]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25) or through tangential flow filtration (TFF), exchanging the buffer into a suitable buffer for the next step (e.g., a borate or phosphate buffer at pH 8.5).

B. On-Antibody Ester Hydrolysis

  • pH Adjustment: Ensure the purified antibody-linker conjugate is in a buffer at pH ~8.5-9.0.

  • Hydrolysis: Add a pre-determined concentration of cold, sterile 1M LiOH to the conjugate solution to reach a final concentration of ~20-50 mM. This step is critical and must be optimized to ensure ester cleavage without significant antibody denaturation.

  • Incubation: Incubate the reaction on ice (0-4°C) for 30-60 minutes, monitoring the hydrolysis if possible.

  • Neutralization and Buffer Exchange: Neutralize the reaction by adding a suitable acid (e.g., 1M Tris-HCl pH 7.0). Immediately purify the antibody-linker-COOH conjugate via a desalting column or TFF into a reaction buffer for the next step (e.g., PBS, pH 7.4).

C. Final Payload Conjugation

  • Activation of Antibody-Linker: To the purified antibody-linker-COOH conjugate, add fresh solutions of EDC (50-100 eq.) and Sulfo-NHS (50-100 eq.). The higher equivalents are needed to drive the reaction on the dilute protein solution.

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Payload Addition: Add the amine-containing payload (dissolved in a compatible solvent like DMSO) to the activated antibody-linker conjugate. A 5- to 10-fold molar excess of payload over the newly formed carboxyl sites is recommended.

  • Final Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final ADC to remove excess payload and reaction byproducts. This is typically achieved using chromatography methods such as Size Exclusion Chromatography (SEC) to remove aggregates, followed by Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios (DARs).[11][12]

Characterization and Quality Control

Thorough characterization of the final conjugate is a critical quality control step to ensure homogeneity, stability, and efficacy.[13]

ParameterRecommended Method(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC)To determine the average number of drug molecules conjugated per antibody and assess the homogeneity of the ADC population.[10][12]
Identity and Mass Confirmation LC-MS (Intact and/or reduced mass analysis)To confirm the covalent attachment of the linker and payload and verify the mass of the final conjugate.[13]
Aggregation Analysis Size Exclusion Chromatography (SEC)To quantify the percentage of high molecular weight species (aggregates) formed during the conjugation process.[11]
Purity RP-HPLC, SDS-PAGETo assess the purity of the final ADC and identify any residual impurities.[13]
In Vitro Plasma Stability Incubation in plasma followed by LC-MS or HIC analysisTo evaluate the stability of the linker and measure the rate of premature drug release in a biological matrix.[10][14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Inactive linker (hydrolyzed NHS ester)- Non-optimal pH for amine reaction- Insufficient molar excess of linker/payload- Use freshly prepared or properly stored activated linker.- Ensure the reaction buffer pH is between 7.2 and 8.5 for NHS ester reactions.[15]- Optimize the molar ratio of the reagents.
Antibody Aggregation - Excessive number of hydrophobic linkers/payloads attached- Harsh reaction conditions (e.g., pH, organic solvent concentration)- Reduce the molar excess of the linker in the first step to target a lower DAR.- Minimize the amount of organic co-solvent (e.g., DMSO) to <10% (v/v).- Perform a buffer screen to identify a formulation buffer that enhances conjugate stability.[15]
Incomplete Ester Hydrolysis - Insufficient base concentration or reaction time- Inaccessible ester group due to protein folding- Carefully increase the LiOH concentration or incubation time on ice.- Consider alternative, milder hydrolysis conditions or a different linker strategy if the site is inaccessible.
High Polydispersity (Heterogeneity) - Non-specific binding- Variability in the number of accessible lysine residues- Optimize reaction conditions (pH, temperature, time) to favor specific conjugation.- Purify the final ADC using high-resolution methods like HIC to isolate specific DAR species.[12]

References

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Application Notes and Protocols for Bioconjugation Techniques Using Bifunctional Crosslinkers. Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Acid-Amine Coupling using DCC. Organic Synthesis.
  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
  • Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research.
  • Process for the activation of carboxylic acids. Google Patents.
  • Amide synthesis by acylation. Organic Chemistry Portal.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC.
  • A Comparative Guide to Heterobifunctional Linkers for Bioconjugation. Benchchem.
  • Technical Support Center: Optimizing Bioconjugation with Bifunctional Linkers. Benchchem.
  • A Comparative Guide to Quality Control Parameters for Bifunctional Linkers. Benchchem.
  • Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing.
  • 4-(methoxycarbonyl)cycloheptane-1-carboxylic acid. PubChemLite.
  • Bifunctional linkers. CD Biosynsis.
  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. PMC.
  • A Comparative Guide to Alternative Bifunctional Linkers for Click Chemistry Bioconjugation. Benchchem.
  • How ADC Linkers Affect Drug Delivery and Targeting Selectivity?. BOC Sciences.
  • 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid-COA-148862. MedChemExpress.
  • Review of ADC Linker and Research Progress. PharmiWeb.com.

Sources

Method

Application Notes and Protocols for Polymerization of Cycloheptane Dicarboxylic Acid Mono-Esters

Introduction: The Untapped Potential of Cycloheptane-Based Monomers In the pursuit of novel polymers with tailored properties, cycloaliphatic monomers represent a frontier of significant interest. The incorporation of cy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of Cycloheptane-Based Monomers

In the pursuit of novel polymers with tailored properties, cycloaliphatic monomers represent a frontier of significant interest. The incorporation of cyclic structures into a polymer backbone can impart unique characteristics, including enhanced thermal stability, modified mechanical strength, and tailored biodegradability. While extensive research exists for polymers derived from five- and six-membered rings, such as cyclopentane and cyclohexane derivatives, the larger seven-membered cycloheptane ring remains a less explored yet promising building block.[1]

This document provides detailed application notes and protocols for the polymerization of cycloheptane dicarboxylic acid mono-esters. It is important to note that, as of late 2025, the scientific literature does not contain specific, dedicated studies on the polymerization of this particular monomer. Therefore, the methodologies presented herein are expertly synthesized from well-established principles of polyester chemistry and analogous systems involving other cycloaliphatic and aliphatic dicarboxylic acids.[2][3] These protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals aiming to explore this novel class of polymers.

The core focus of this guide is on polycondensation , the most direct and established method for synthesizing polyesters from dicarboxylic acids and diols.[4][5] We will explore both melt and solution polymerization techniques, providing the causal logic behind experimental choices to ensure both scientific integrity and practical success.

I. The Monomer: Cycloheptane Dicarboxylic Acid Mono-Ester

A cycloheptane dicarboxylic acid mono-ester is a bifunctional molecule containing both a carboxylic acid group and an ester group attached to a seven-membered aliphatic ring. For this guide, we will consider a generic methyl mono-ester, a common starting material synthesized from the corresponding anhydride.

The key to its use in polymerization is the reactivity of both functional groups under the right conditions. The carboxylic acid group can readily undergo esterification with an alcohol (from a diol), while the methyl ester group can undergo transesterification. This allows it to act as an "A-B" type monomer when reacted with a "B-B" type co-monomer, such as a diol.

The non-planar, flexible nature of the cycloheptane ring is expected to disrupt chain packing compared to linear or aromatic monomers, potentially leading to polymers with:

  • Improved solubility and processability.[1]

  • Lower crystallinity and a distinct thermal profile.

  • Unique mechanical properties due to the bulky ring structure.

II. Polymerization Methodologies: Polycondensation

Polycondensation is a form of step-growth polymerization where bifunctional monomers react to form larger structural units while releasing smaller molecules such as water or methanol.[6][7] For producing high molecular weight polyesters, the reaction is typically driven to completion by the efficient removal of these by-products, often through the application of high temperatures and vacuum.[8]

A. Melt Polycondensation

Melt polycondensation is a solvent-free method conducted at temperatures above the melting points of the monomers and the resulting polymer. It is a widely used industrial process for polyester synthesis.[4]

Causality and Rationale:

  • Two-Stage Reaction: The process is typically divided into two stages. The first stage, esterification, is conducted at a lower temperature and atmospheric pressure to form oligomers. The second stage, polycondensation proper, is performed at a higher temperature under vacuum to build molecular weight by removing the condensation by-product (e.g., water or methanol).[4] This staged approach prevents the loss of volatile monomers at the beginning of the reaction.[8]

  • Catalysis: Catalysts are essential to achieve a high degree of polymerization in a reasonable timeframe. Common catalysts include compounds of antimony, tin, germanium, and titanium. For this protocol, we will use Antimony(III) oxide (Sb₂O₃), a classic and effective catalyst for polyesterification.

  • Vacuum: Applying a vacuum in the second stage is critical. It lowers the boiling point of the by-product, facilitating its removal and shifting the reaction equilibrium towards the formation of a high molecular weight polymer.[9]

B. Solution Polycondensation

Solution polycondensation involves carrying out the polymerization in a high-boiling-point solvent. This method offers more precise temperature control and can be advantageous when dealing with monomers or polymers that are thermally sensitive or have very high melting points.

Causality and Rationale:

  • Solvent Choice: The solvent must be inert to the reactants and stable at high temperatures (typically >200°C). It should also effectively dissolve both the monomers and the growing polymer chains.

  • Azeotropic Removal: An azeotropic solvent system can be used to effectively remove water. For instance, by using a solvent like xylene, water can be continuously removed as an azeotrope, driving the polymerization forward. However, this can also increase the risk of side reactions like cyclization.[8]

  • Lower Temperature Profile: Compared to melt polymerization, solution techniques can often be run at slightly lower temperatures, which can be beneficial for preventing thermal degradation of the polymer.

III. Experimental Protocols

The following protocols are designed as a comprehensive starting point. Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.

Protocol 1: Melt Polycondensation

This protocol describes the synthesis of a polyester from cycloheptane dicarboxylic acid mono-methyl ester and 1,4-butanediol.

Materials & Equipment:

  • Cycloheptane dicarboxylic acid mono-methyl ester

  • 1,4-Butanediol (BDO), high purity

  • Antimony(III) oxide (Sb₂O₃) catalyst

  • Triphenyl phosphate (TPP) - thermal stabilizer (optional)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a vacuum pump.

  • Heating mantle with temperature controller.

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone).

Step-by-Step Methodology:

  • Reactor Charging:

    • Charge the reactor with cycloheptane dicarboxylic acid mono-methyl ester (1.0 mol equivalent) and 1,4-butanediol (1.1 mol equivalent). A slight excess of the diol is used to compensate for potential loss due to volatility.[8]

    • Add the catalyst, Antimony(III) oxide (typically 200-400 ppm by weight of the final polymer).

    • (Optional) Add a thermal stabilizer like triphenyl phosphate (around 100-200 ppm).

  • Inerting the System:

    • Seal the reactor and purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause oxidative degradation and discoloration at high temperatures. Maintain a slow, continuous nitrogen bleed.

  • Stage 1: Esterification/Transesterification:

    • Begin stirring (50-100 RPM) and slowly heat the mixture to 180-200°C .

    • Hold at this temperature for 2-4 hours. During this phase, methanol will distill from the reaction mixture as the ester group transesterifies and the acid group esterifies with the diol.

    • Monitor the distillation rate. The reaction is considered complete when ~85-90% of the theoretical amount of methanol has been collected.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 220-240°C .

    • Simultaneously, slowly and carefully apply a vacuum, reducing the pressure to below 1 Torr (133 Pa) over about 30-60 minutes. Be cautious to avoid excessive foaming.

    • Increase the stirring speed (150-250 RPM) as the viscosity of the mixture increases. The increased surface area facilitates the removal of by-products.

    • Continue the reaction under these conditions for another 3-5 hours. The increase in viscosity is a qualitative indicator of the increase in molecular weight.

  • Polymer Extrusion and Quenching:

    • Once the desired viscosity is reached (often determined by the torque on the stirrer motor), stop the reaction by breaking the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor into a strand and quench it in a water bath.

  • Purification (Optional but Recommended):

    • Pelletize the polymer strand.

    • To remove unreacted monomers and low molecular weight oligomers, dissolve the polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitate it into a non-solvent (e.g., cold methanol).

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Solution Polycondensation

This protocol provides an alternative method using a high-boiling solvent.

Materials & Equipment:

  • Same monomers and catalyst as Protocol 1.

  • High-boiling solvent (e.g., diphenyl ether, Dowtherm A).

  • Solvents for purification (e.g., chloroform, methanol).

  • Glass reactor with mechanical stirrer, nitrogen inlet, and a Dean-Stark trap or similar distillation apparatus.

Step-by-Step Methodology:

  • Reactor Charging:

    • Charge the reactor with cycloheptane dicarboxylic acid mono-methyl ester (1.0 mol eq.), 1,4-butanediol (1.1 mol eq.), and the catalyst (Sb₂O₃, 200-400 ppm).

    • Add the solvent (e.g., diphenyl ether) in a quantity sufficient to create a 20-40% (w/w) solution.

  • Inerting and Heating:

    • Purge the system with dry nitrogen.

    • Begin stirring and heat the mixture to 190-210°C .

  • Polymerization:

    • Maintain this temperature for 6-10 hours under a slow stream of nitrogen to help carry away the methanol by-product.

    • Monitor the reaction by collecting the distilled methanol.

  • Polymer Isolation and Purification:

    • After the reaction period, cool the reactor to room temperature.

    • Pour the polymer solution into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.

    • Collect the polymer by filtration.

    • Wash the polymer multiple times with fresh non-solvent to remove the high-boiling reaction solvent and any residual monomers.

    • Dry the final polymer in a vacuum oven at 40-50°C to constant weight.

IV. Quantitative Data and Expected Properties

The properties of the final polymer will depend heavily on the chosen diol, the catalyst, and the precise reaction conditions. The following table provides a summary of typical parameters and expected outcomes.

ParameterMelt PolycondensationSolution PolycondensationRationale / Expected Impact
Monomer Ratio (Ester:Diol) 1 : 1.1 - 1.21 : 1.05 - 1.1Excess diol compensates for volatility in melt phase.[8]
Catalyst Conc. (Sb₂O₃) 200 - 400 ppm200 - 400 ppmHigher concentrations can increase reaction rate but may affect color.
Stage 1 Temperature 180 - 200°CN/A (single stage)Allows for controlled oligomerization without monomer loss.
Stage 2 / Main Temp. 220 - 240°C190 - 210°CHigher temperature and vacuum are needed in melt to build MW.
Pressure < 1 Torr (Stage 2)AtmosphericVacuum is the primary driving force for by-product removal in melt.[4]
Typical Reaction Time 5 - 9 hours6 - 10 hoursMelt polymerization is often faster due to higher concentration.
Expected Molecular Weight (Mn) 15,000 - 30,000 g/mol 10,000 - 25,000 g/mol Melt polycondensation typically yields higher molecular weights.
Expected Polydispersity (PDI) ~2.0~2.0Typical for step-growth polymerization.

V. Visualizations: Workflows and Mechanisms

Diagram 1: General Experimental Workflow

This diagram illustrates the key stages of the melt polycondensation process, from reactor setup to final polymer purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification charge 1. Charge Reactor (Monomers + Catalyst) inert 2. Inert with N2 charge->inert Seal Reactor stage1 3. Stage 1: Esterification (180-200°C, Atm. Pressure) Collect Methanol inert->stage1 Heat stage2 4. Stage 2: Polycondensation (220-240°C, <1 Torr) Remove By-products stage1->stage2 Increase Temp & Apply Vacuum extrude 5. Extrude & Quench stage2->extrude Reaction Complete purify 6. Dissolve & Precipitate extrude->purify Pelletize dry 7. Dry Polymer purify->dry

Caption: Workflow for Melt Polycondensation of Cycloheptane-based Polyesters.

Diagram 2: Simplified Polycondensation Reaction

This diagram shows the chemical transformation where the cycloheptane dicarboxylic acid mono-ester reacts with a generic diol.

Reaction Monomer Cycloheptane Dicarboxylic Acid Mono-ester Plus1 + Diol Diol (e.g., 1,4-Butanediol) Arrow Heat, Vacuum Catalyst Diol->Arrow Polymer Polyester Chain -[O-R-O-CO-C7H12-CO]n- Plus2 + Byproduct Methanol + Water Arrow->Polymer

Caption: Polycondensation of a mono-ester with a diol to form a polyester.

VI. Potential Applications and Future Directions

Polymers derived from cycloheptane dicarboxylic acid mono-esters are anticipated to be suitable for a range of advanced applications, leveraging the unique properties imparted by the seven-membered ring.

  • Biomedical Materials: Similar to other aliphatic polyesters, these materials are expected to be biodegradable and biocompatible.[2][5] Their unique degradation profiles and mechanical properties could make them excellent candidates for drug delivery systems, temporary medical implants, and scaffolds for tissue engineering.[10]

  • High-Performance Coatings and Adhesives: The cycloaliphatic structure can enhance thermal stability and weather resistance. This makes the resulting polyesters and polyurethanes derived from them potentially useful in durable coatings and specialty adhesives.[3]

  • Specialty Elastomers: By carefully selecting the diol co-monomer, it may be possible to create soft, elastomeric materials with good flexibility and resilience for applications in seals, gaskets, and flexible tubing.

Further research should focus on the detailed characterization of these novel polymers, including their thermal properties (Tg, Tm), mechanical strength, and biodegradation kinetics. Exploring a wider range of diol co-monomers will also be crucial in tuning the final properties for specific applications.

References

  • Benchchem. (2025).
  • G., T. (2011). Synthesis of Biodegradable and Biocompostable Polyesters.
  • Ni, H., Daum, J. L., Soucek, M. D., & Simonsick, W. J. (2002). High-solids polyesters were synthesized with two cycloaliphatic diacids.
  • Wikipedia. (2023).
  • Synthesis of polyesters by the reaction of dicarboxylic acids with alkyl dihalides using the DBU method. (1990). SciSpace.
  • Benchchem. (2025). Application Notes and Protocols for Cyclopentane-1,2,3,4-tetracarboxylic Acid in Polymer Chemistry. Benchchem.
  • Namekawa, S., Uyama, H., & Kobayashi, S. (2000). Enzymatic synthesis of polyesters from lactones, dicarboxylic acid divinyl esters, and glycols through combination of ring-opening polymerization and polycondensation. Biomacromolecules, 1(3), 335-338. PubMed.
  • Ring-Opening polymeriz
  • LibreTexts. (2021). 2.13: Polyesters. Chemistry LibreTexts.
  • Gigli, M., Fabbri, M., Lotti, N., & Gazzano, M. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI.
  • Zhang, K., & Chen, Y. (2021).
  • LibreTexts. (2019). 20.10: Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts.
  • Gotor-Fernández, V., & Gotor, V. (2015). Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. PMC.
  • Bakulina, O., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI.
  • Grozdanov, A., et al. (2014).
  • Ueda, M., et al. (1988).
  • Maisonneuve, L., et al. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews (RSC Publishing).
  • Kedracka-Krok, S., et al. (2014). Enzymatic Polymerization of Cyclic Monomers in Ionic Liquids as a Prospective Synthesis Method for Polyesters Used in Drug Delivery Systems. MDPI.
  • LibreTexts. (2021). 2.
  • SYNTHESIS AND PERFORMANCE RESEARCH OF CYCLIC DICARBOXYLIC ACID MONOESTER ANTI-WEAR AGENT. (2024).
  • Polycondens
  • Ring Opening Polymeriz
  • Polycondensation – Knowledge and References. Taylor & Francis.
  • Pozo C., J. (1961). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • Penczek, S., et al. (2005). Amines as (co)
  • Finne, A. (2003). Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. DiVA portal.
  • Norton, J. (2019).
  • Synthesis and Characterization of some Dicarboxylic Acid Monomers. (2021).
  • Preparation of esters of cyclopropane-1,1-dicarboxylic acid. (1996).

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Application

Application Note: Strategies for the Selective Hydrolysis of Methyl Esters in Cycloheptane Ring Systems

Introduction & Mechanistic Context The cycloheptane ring presents a unique set of steric and conformational challenges in organic synthesis. Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a dy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The cycloheptane ring presents a unique set of steric and conformational challenges in organic synthesis. Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a dynamic equilibrium of twist-chair and boat conformations. This flexibility often results in severe transannular steric interactions, which can shield equatorial and axial substituents unpredictably.

When a methyl ester is appended to a cycloheptane ring, its hydrolysis must be carefully calibrated. Forcing conditions (e.g., concentrated NaOH at reflux) can easily lead to the epimerization of adjacent stereocenters or the unintended cleavage of other base-labile functional groups (such as lactones, acetates, or amides). To achieve true selectivity, researchers must move beyond brute-force saponification and utilize chemoselective or stereoselective methodologies. This guide details the causal logic and validated protocols for three distinct approaches to methyl ester hydrolysis in complex cyclic systems.

Methodological Triage: Selecting the Right Hydrolysis Pathway

The choice of hydrolysis method depends entirely on the structural environment of the cycloheptane ring and the presence of competing functional groups.

Workflow Start Methyl Ester on Cycloheptane Ring Q1 Is stereoselectivity or desymmetrization required? Start->Q1 Q2 Are there other base-labile groups (e.g., lactones)? Q1->Q2 No MethodA Method A: PLE Catalysis (Enzymatic Desymmetrization) Q1->MethodA Yes MethodB Method B: Me3SnOH (Chemoselective Cleavage) Q2->MethodB Yes MethodC Method C: LiOH/THF/H2O (Standard Saponification) Q2->MethodC No

Decision matrix for selecting the optimal methyl ester hydrolysis method.

Enzymatic Desymmetrization (Pig Liver Esterase - PLE)

For cycloheptane rings bearing meso-diesters or prochiral centers, chemical hydrolysis will yield a racemic mixture. Pig Liver Esterase (PLE) is an enzyme that differentiates between enantiotopic ester groups based on the hydrophobic binding pockets within its active site[1]. It selectively hydrolyzes one methyl ester to yield a chiral half-ester with high enantiomeric excess (ee), leaving the other intact[2]. This method is highly favored in late-stage polyketide and macrolide biosynthesis studies[3].

Chemoselective Cleavage (Trimethyltin Hydroxide - Me₃SnOH)

When the cycloheptane ring contains other esters, lactones, or epimerizable α-stereocenters, traditional basic conditions are destructive. Trimethyltin hydroxide (Me₃SnOH) acts as a mild, potent nucleophile that operates under nearly neutral conditions[4].

Mechanistic Causality: The selectivity of Me₃SnOH arises from its dual nature. The tin atom acts as a Lewis acid, coordinating directly to the carbonyl oxygen of the unhindered methyl ester. This coordination pulls the reagent into the steric cleft of the cycloheptane ring, allowing the internally delivered hydroxide to attack the carbonyl carbon with a drastically lowered entropic penalty[5]. Bulky esters (e.g., tert-butyl) or conformationally locked lactones fail to coordinate effectively, rendering them inert to the reagent.

Mechanism Ester Cycloheptane-COOMe Coord Me3SnOH Coordination Ester->Coord Tetra Tetrahedral Intermediate Coord->Tetra Cleavage Methanol Elimination Tetra->Cleavage Product Cycloheptane-COOH Cleavage->Product

Proposed mechanism for Me3SnOH-mediated selective ester hydrolysis.

Standard Saponification (LiOH / THF / H₂O)

For simple cycloheptane substrates lacking sensitive functional groups, basic hydrolysis using Lithium Hydroxide is the standard[6]. The use of LiOH (rather than NaOH or KOH) in a biphasic THF/Water system provides a milder, more controlled reaction rate due to the poor solubility of the resulting lithium carboxylate, which often precipitates and prevents over-reaction.

Quantitative Data Summary

MethodPrimary ReagentSelectivity ProfileTemp (°C)Typical YieldKey Advantage
Enzymatic Pig Liver Esterase (PLE)High Enantioselectivity & Regioselectivity20–3085–95%Desymmetrization of meso-diesters into chiral half-esters.
Chemoselective Trimethyltin Hydroxide (Me₃SnOH)High Chemoselectivity (Methyl > Alkyl/Lactone)60–8080–90%Tolerates epimerizable centers and delicate lactone rings.
Saponification LiOH / THF / H₂OLow (Steric-dependent)0–25>90%Fast, cost-effective for simple, robust substrates.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher receives continuous physical or visual feedback regarding the reaction's progress and safety.

Protocol A: Chemoselective Hydrolysis using Me₃SnOH

Use this protocol when the cycloheptane substrate contains base-labile groups or epimerizable centers[4].

  • Reaction Setup: Dissolve the cycloheptane methyl ester (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

    • Causality: DCE is chosen because its boiling point (~83°C) provides the exact thermal activation energy required for Me₃SnOH without causing thermal degradation of the substrate.

  • Reagent Addition: Add Trimethyltin hydroxide (4.0 to 10.0 eq) in one portion. Equip the flask with a reflux condenser and heat to 70–80°C under an argon atmosphere.

  • Self-Validating Monitoring: Monitor the reaction via TLC (typically 30% EtOAc/Hexanes). The successful formation of the carboxylate is visually confirmed by the disappearance of the starting material and the appearance of a highly polar spot that remains at the baseline.

  • Quenching & Acidification: Once complete (typically 4–12 hours), cool the mixture to room temperature. Concentrate the solvent in vacuo. Partition the crude residue between Ethyl Acetate and 5% aqueous KHSO₄.

    • Causality: KHSO₄ is a mild acid (pKa ~2.0) that protonates the newly formed carboxylate to force it into the organic layer, without being harsh enough to cleave sensitive protecting groups (like BOC or TBS).

  • Organotin Scavenging (Critical Safety Step): Wash the organic layer vigorously with a saturated aqueous solution of Potassium Fluoride (KF).

    • Self-Validation: A dense white precipitate of trimethyltin fluoride (Me₃SnF) will immediately form[4]. This visual cue confirms that the toxic, lipophilic organotin byproducts are being successfully converted into an insoluble polymeric matrix.

  • Isolation: Filter the biphasic mixture through a pad of Celite to remove the Me₃SnF. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the pure cycloheptane carboxylic acid.

Protocol B: Enzymatic Desymmetrization using Pig Liver Esterase (PLE)

Use this protocol for the kinetic resolution or desymmetrization of prochiral cycloheptane diesters[1][2].

  • Buffer Preparation: Suspend the cycloheptane diester (1.0 eq) in a 0.1 M potassium phosphate buffer. Add a small amount of DMSO (up to 10% v/v) if the substrate is highly lipophilic.

  • Enzyme Addition: Adjust the pH of the suspension exactly to 8.0. Add Pig Liver Esterase (PLE) suspension (typically 10–50 U/mg of substrate).

  • pH-Stat Monitoring (Self-Validating): As the enzyme hydrolyzes the methyl ester, it releases a carboxylic acid, which actively drops the pH of the solution. Maintain the pH at 8.0 using an automated pH-stat titrator loaded with 0.1 M NaOH.

    • Causality & Validation: PLE denatures rapidly in acidic environments. The pH-stat not only protects the enzyme but provides real-time kinetic data. The continuous consumption of NaOH directly correlates to the reaction progress. When the titrator stops adding NaOH, the reaction has reached its stereoselective endpoint.

  • Workup: Quench the reaction by adding 1 M HCl dropwise until the pH reaches 2.0. Extract the aqueous layer three times with Ethyl Acetate. Dry the combined organic layers over Na₂SO₄ and concentrate to isolate the chiral half-ester.

References

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification". Available at: [Link]

  • ResearchGate. "A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase". Available at: [Link]

  • Beilstein Journals. "Synthesis of complex intermediates for the study of a dehydratase from borrelidin biosynthesis". Available at:[Link]

  • ResearchGate. "Research on the pig liver esterase (PLE)-catalyzed kinetic resolution of half-esters derived from prochiral diesters". Available at: [Link]

Sources

Method

Advanced Bioconjugation Strategies Using 4-(Methoxycarbonyl)cycloheptane-1-carboxylic Acid

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of a linker is a critical determinant of pharmacokinetic viability, target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of a linker is a critical determinant of pharmacokinetic viability, target affinity, and synthetic feasibility. 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid (CAS: 2155855-94-8) has emerged as a highly specialized, differentially protected homobifunctional building block. Featuring a rigid aliphatic cycloheptane core, a free carboxylic acid, and a methyl ester, this molecule enables orthogonal, sequential bioconjugation without the need for complex, atom-inefficient protecting group strategies.

This application note provides a comprehensive, field-proven guide to leveraging this cycloheptane derivative in advanced drug development workflows.

Mechanistic Insights: The Causality of Linker Selection

As a Senior Application Scientist, I frequently observe drug candidates fail due to poor linker selection. The shift toward cycloalkane-based linkers is driven by strict biophysical causality:

  • Conformational Rigidity & The Entropic Penalty: Flexible linkers, such as polyethylene glycol (PEG) or linear alkyl chains, exist in a highly dynamic state. Upon binding to a target (e.g., forming a ternary complex in PROTACs), these chains must freeze into a single conformation, incurring a massive entropic penalty that reduces overall binding affinity. Cycloheptane, conversely, is conformationally restricted. It predominantly exists in well-defined chair or twist-chair puckered conformations . This pre-organization acts as a structural "spring," lowering the entropic cost of target engagement.

  • Metabolic Stability: Aromatic linkers provide rigidity but are highly susceptible to hepatic oxidative metabolism (CYP450) and often suffer from poor aqueous solubility. Linear alkyl chains are prone to β -oxidation. The saturated cycloheptane ring provides a "Goldilocks" solution: it is entirely resistant to β -oxidation and significantly more stable against oxidative degradation than its aromatic counterparts .

  • Orthogonal Reactivity: The molecule features a free C1-carboxylic acid and a C4-methyl ester. This differential reactivity allows scientists to perform a primary amide coupling at C1, purify the intermediate, and subsequently unmask the C4-carboxylic acid via mild saponification for a secondary coupling. This prevents uncontrolled polymerization or cross-linking .

Quantitative Profiling of Linker Architectures

To justify the selection of a cycloheptane core, we must look at the quantitative biophysical parameters. The table below summarizes the comparative advantages of cycloheptane against traditional linker architectures.

Linker ArchitectureConformational RigidityAqueous Solubility (LogS)Metabolic Half-Life ( t1/2​ )Entropic Penalty upon Binding
Linear Alkyl ( C6​ ) LowLow~2-4 hoursHigh
PEG ( n=4 ) LowHigh~4-6 hoursHigh
Aromatic (Phenyl) Very HighVery Low~6-8 hoursLow
Cycloheptane High Moderate >12 hours Low

Note: Values are representative estimates based on comparative pharmacokinetic profiling of rigidified PROTACs and multi-drug ADCs [2][3].

Workflow Visualization

The following diagram illustrates the sequential, orthogonal bioconjugation pathway utilized to construct a heterobifunctional degrader or ADC using the cycloheptane linker.

G N1 Targeting Ligand (Primary Amine) N3 EDC/NHS Activation (Amide Coupling) N1->N3 N2 4-(Methoxycarbonyl)cycloheptane -1-carboxylic acid N2->N3 N4 Ligand-Cycloheptane-COOMe (Intermediate) N3->N4 pH 7.2-7.5 N5 LiOH Hydrolysis (Ester Deprotection) N4->N5 N6 Ligand-Cycloheptane-COOH (Activated Acid) N5->N6 THF/H2O, 4°C N7 Payload-NH2 + HATU (Secondary Coupling) N6->N7 N8 Final Bioconjugate (PROTAC/ADC) N7->N8 DIPEA, DMF

Figure 1: Orthogonal bioconjugation workflow utilizing 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid.

Experimental Protocols

The following protocols are designed as self-validating systems . Every chemical transformation includes an analytical checkpoint to ensure causality and prevent the propagation of errors through the synthetic pipeline.

Protocol 1: Primary Amine Conjugation (C1-Carboxylic Acid Activation)

Objective: Covalently attach a targeting ligand (e.g., a VHL ligand) to the free C1-carboxylic acid of the linker.

  • Causality of Reagents: We utilize EDC·HCl and sulfo-NHS in a slightly basic aqueous/organic buffer (pH 7.2–7.5). EDC is a zero-length crosslinker that forms an unstable O-acylisourea intermediate. The addition of sulfo-NHS converts this into a semi-stable, amine-reactive NHS ester, drastically increasing the coupling efficiency and preventing the intermediate from hydrolyzing back to the free acid.

  • Procedure:

    • Dissolve 1.0 eq of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid in a 1:1 mixture of DMF and 100 mM PBS (pH 7.4).

    • Add 1.5 eq of EDC·HCl and 2.0 eq of sulfo-NHS. Stir at room temperature for 30 minutes to form the active ester.

    • Add 1.1 eq of the Targeting Ligand (containing a primary amine) dropwise.

    • Stir the reaction mixture for 4 hours at room temperature.

  • Self-Validation Checkpoint:

    • Method: LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Validation: Quench a 5 µL aliquot with ethanolamine. The LC-MS trace must show the complete disappearance of the starting linker mass ( m/z 200.23) and the emergence of the target intermediate mass ( [M+H]+ of the Ligand-Cycloheptane-COOMe complex).

Protocol 2: Orthogonal Deprotection (C4-Methyl Ester Hydrolysis)

Objective: Unmask the C4-methyl ester to generate a free carboxylic acid for the final payload conjugation.

  • Causality of Reagents: Saponification is achieved using Lithium Hydroxide (LiOH) in a THF/Water mixture. LiOH is chosen over stronger bases (like NaOH) or acid hydrolysis to provide mild conditions. The reaction is strictly maintained at 4°C to prevent the cleavage of the newly formed C1-amide bond and to suppress any base-catalyzed epimerization of the cycloheptane stereocenters.

  • Procedure:

    • Dissolve the purified Ligand-Cycloheptane-COOMe intermediate in a 3:1 mixture of THF and H2​O .

    • Cool the solution to 4°C using an ice bath.

    • Slowly add 2.0 eq of 1M aqueous LiOH.

    • Stir at 4°C for 2–3 hours.

    • Carefully acidify the mixture to pH 3.0 using 1M HCl to protonate the newly formed carboxylic acid, then extract with ethyl acetate.

  • Self-Validation Checkpoint:

    • Method: Reverse-Phase HPLC.

    • Validation: The methyl ester is lipophilic; its hydrolysis yields a highly polar free carboxylic acid. The HPLC chromatogram must show a complete shift of the product peak to a significantly lower retention time. MS will confirm a mass shift of −14 Da (loss of the CH2​ group).

Protocol 3: Secondary Conjugation (Payload Attachment)

Objective: Conjugate a cytotoxic payload or secondary ligand to the newly revealed C4-carboxylic acid.

  • Causality of Reagents: The C4-carboxylic acid is situated directly on the bulky cycloheptane ring, creating a sterically hindered microenvironment. Standard EDC coupling is prone to failure here. Therefore, we employ HATU—a highly active uronium salt—alongside the non-nucleophilic base DIPEA in anhydrous DMF. HATU generates an extremely reactive 7-aza-OBt ester that overcomes the steric hindrance of the cycloalkane ring.

  • Procedure:

    • Dissolve 1.0 eq of the Ligand-Cycloheptane-COOH intermediate in anhydrous DMF under an inert argon atmosphere.

    • Add 3.0 eq of DIPEA, followed by 1.2 eq of HATU. Stir for 15 minutes to pre-activate the acid.

    • Add 1.0 eq of the Payload-NH 2​ (e.g., an auristatin derivative or secondary PROTAC warhead).

    • Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint:

    • Method: Kaiser Test (Ninhydrin assay).

    • Validation: Spot a fraction of the reaction mixture on a TLC plate and apply the ninhydrin reagent. A color change from deep blue (indicating unreacted primary amines from the payload) to yellow/colorless confirms the complete consumption of the payload and successful formation of the final bioconjugate.

References

  • Chan, L., Hutchison, G. R., & Morris, G. M. (2021). "Understanding Ring Puckering in Small Molecules and Cyclic Peptides." Journal of Chemical Information and Modeling. Available at:[Link]

  • WIPO (PCT). (2025). "Multidrug linker and antibody-drug conjugate." Google Patents (WO2025031307A1).
  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid." PubChem. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid. Our focu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid. Our focus is to provide actionable, field-proven insights to improve reaction yield, selectivity, and purity.

The primary challenge in synthesizing this molecule is the selective monohydrolysis of a symmetric diester, typically dimethyl 1,4-cycloheptanedicarboxylate. The goal is to hydrolyze one of the two methyl ester groups while leaving the other intact. The most common pitfalls are incomplete reaction, which leaves starting material, and over-reaction, which results in the undesired di-acid byproduct. This guide provides a systematic approach to overcoming these obstacles.

Core Synthesis Pathway

The standard approach involves the saponification of dimethyl 1,4-cycloheptanedicarboxylate. The key to a high-yield synthesis lies in precise control over the reaction conditions to favor the formation of the mono-acid product.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is very low. How do I diagnose the primary cause?

A low yield is the most frequent complaint, and its cause can be pinpointed by analyzing the composition of your crude product (e.g., via ¹H NMR or TLC). The first step is to determine whether the issue is an incomplete reaction or an over-reaction leading to side products.

Below is a logical workflow to guide your troubleshooting process.

TroubleshootingWorkflow start Low Yield of Mono-Acid analysis Analyze Crude Product (TLC, 1H NMR) start->analysis problem1 Problem: High % of Starting Diester analysis->problem1  Predominant Species problem2 Problem: High % of Di-Acid analysis->problem2  Predominant Species problem3 Problem: Complex Mixture / Degradation analysis->problem3  Multiple Unidentified Spots solution1 Cause: Incomplete Reaction - Increase reaction time - Check base stoichiometry (1.0-1.1 eq) - Improve solubility (use THF co-solvent) - Slightly increase temperature (0°C to RT) problem1->solution1 solution2 Cause: Over-hydrolysis - Reduce base to ~1.0 eq - Lower temperature (crucial, use 0°C) - Reduce reaction time (monitor by TLC) - Use slow, dropwise addition of base problem2->solution2 solution3 Cause: Unstable Conditions - Ensure inert atmosphere (N2/Ar) - Use degassed solvents - Check for contamination in starting material - Avoid excessive heat during workup problem3->solution3

Optimization

Technical Support Center: Esterification of Cycloheptane Derivatives

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of sterically hindered cycloheptane rings. The unique conformational flexibility and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of sterically hindered cycloheptane rings. The unique conformational flexibility and steric crowding of seven-membered rings often lead to low yields and sluggish reactions. This document provides in-depth troubleshooting, detailed protocols, and mechanistic insights to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard Fischer esterification of a cycloheptyl carboxylic acid is giving very low yields. What is happening?

A1: Fischer esterification, while a fundamental reaction, is notoriously inefficient for sterically hindered substrates like many cycloheptane derivatives.[1][2][3] The bulky cycloheptyl group impedes the approach of the alcohol nucleophile to the protonated carboxylic acid. Furthermore, the high temperatures and strongly acidic conditions can lead to side reactions, such as dehydration of the alcohol or rearrangement of the cycloheptane ring.[1]

  • Troubleshooting Steps:

    • Increase Reactant Excess: While not always optimal, using a large excess of the less expensive reactant (usually the alcohol) can help shift the equilibrium.[1][3]

    • Alternative Methods: It is highly recommended to switch to a milder, more powerful esterification method designed for sterically demanding substrates. See the protocols for Steglich, Yamaguchi, and Mitsunobu esterifications below.

Q2: I am attempting a Steglich esterification using DCC and DMAP, but the reaction is slow and I'm having trouble removing the dicyclohexylurea (DCU) byproduct. What can I do?

A2: The Steglich esterification is an excellent choice for hindered systems as it proceeds under mild, neutral conditions.[4][5][6] The reaction involves activation of the carboxylic acid by N,N'-dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate, which is then attacked by the alcohol, catalyzed by 4-dimethylaminopyridine (DMAP).[4][5]

  • Troubleshooting Slow Reactions:

    • Ensure Anhydrous Conditions: Carbodiimides are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

    • DMAP Loading: While catalytic, for very hindered substrates, increasing the DMAP loading (e.g., to 0.2-0.5 equivalents) can sometimes accelerate the reaction.

    • Solvent Choice: Dichloromethane (DCM) is standard, but in some cases, THF or a more polar solvent like DMF (use with caution due to potential side reactions) might improve solubility and rates.

  • Troubleshooting DCU Removal:

    • Filtration: The primary method for removing the insoluble DCU is filtration.[6][7] After the reaction is complete, dilute the mixture with a solvent in which DCU has low solubility (e.g., diethyl ether, hexane, or cold acetone) to maximize precipitation before filtering through a pad of celite.[7]

    • Alternative Carbodiimides: Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8] This results in a water-soluble urea byproduct that can be easily removed with an aqueous workup.

Q3: My cycloheptanol is tertiary, and all standard methods are failing. What are my options?

A3: Tertiary alcohols are notoriously difficult to esterify due to extreme steric hindrance, which not only slows the desired reaction but also promotes elimination side reactions.[2][5]

  • Recommended Approach: Yamaguchi Esterification. This powerful method is particularly effective for highly functionalized and sterically demanding substrates.[9][10][11] It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then activated by DMAP for attack by the alcohol.[9][10][12] The bulky nature of the activating group directs the nucleophilic attack to the desired carbonyl center.

Q4: I am concerned about epimerization of a stereocenter adjacent to the carboxylic acid on my cycloheptane ring. Which method is best for preserving stereointegrity?

A4: This is a critical concern, especially in the synthesis of complex molecules and natural products.

  • Yamaguchi and Shiina Esterifications: Both the Yamaguchi and the more recent Shiina macrolactonization (which can be adapted for intermolecular esterifications) are known for their mild conditions that generally cause little to no epimerization at sensitive stereocenters.[9][13][14] The Shiina method, using 2-methyl-6-nitrobenzoic anhydride (MNBA), is particularly noted for proceeding at room temperature and reducing epimerization in sensitive substrates.[13]

  • Mitsunobu Reaction: This reaction proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter.[15][16] If you are starting with a chiral cycloheptanol and want to invert its stereochemistry while forming the ester, the Mitsunobu reaction is the ideal choice.

Comparative Overview of Key Esterification Methods

MethodActivating Agent(s)CatalystKey AdvantagesCommon Byproducts
Steglich DCC or EDCDMAPMild, neutral conditions; good for acid-sensitive substrates.[4][5][6]Dicyclohexylurea (DCU) or water-soluble urea (with EDC).[6]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC)[17]Stoichiometric DMAPHigh yields for sterically hindered substrates; low epimerization.[9][11]2,4,6-Trichlorobenzoic acid.[17]
Mitsunobu DEAD (or DIAD) + PPh₃N/AInversion of stereochemistry at the alcohol; mild conditions.[15][16][18]Triphenylphosphine oxide, reduced DEAD/DIAD.
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP (or DMAPO)Very mild (often room temp); high yields; low epimerization.[13][14]2-Methyl-6-nitrobenzoic acid.[13]

Visualizing the Reaction Pathways

Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products RCOOH Cycloheptyl-COOH Activation Activation: Formation of O-Acylisourea RCOOH->Activation ROH Alcohol DCC DCC DCC->Activation DMAP DMAP (cat.) Acyl_Transfer Acyl Transfer: Formation of Acyl-DMAP intermediate Activation->Acyl_Transfer DMAP DCU DCU Byproduct Activation->DCU Nucleophilic_Attack Nucleophilic Attack: Alcohol attacks Acyl-DMAP Acyl_Transfer->Nucleophilic_Attack Alcohol Ester Ester Product Nucleophilic_Attack->Ester

Caption: Workflow for the Steglich esterification.

Yamaguchi Esterification Mechanism

Yamaguchi_Esterification RCOOH Carboxylic Acid Mixed_Anhydride Mixed Anhydride Intermediate RCOOH->Mixed_Anhydride TCBC TCBC (Yamaguchi Reagent) TCBC->Mixed_Anhydride Base Et3N Base->Mixed_Anhydride DMAP DMAP ROH Hindered Alcohol Ester Final Ester Acyl_Pyridinium Acyl-Pyridinium Intermediate (Highly Reactive) Mixed_Anhydride->Acyl_Pyridinium DMAP attacks less hindered C=O Acyl_Pyridinium->Ester ROH attack

Caption: Key intermediates in the Yamaguchi esterification.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification of a Hindered Cycloheptanol

This protocol is adapted for substrates where standard methods fail due to steric hindrance but extreme activating conditions are not yet required.[4][5][19]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the cycloheptyl carboxylic acid (1.0 eq.), the sterically hindered alcohol (1.2 eq.), and DMAP (0.1-0.2 eq.).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (DCM), typically at a concentration of 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the stirred reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the mixture again to 0 °C to further precipitate the DCU byproduct.

    • Filter the reaction mixture through a pad of Celite®, washing the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Protocol 2: Yamaguchi Esterification for Extremely Hindered Substrates

This method is the go-to for exceptionally challenging esterifications, such as those involving tertiary alcohols or highly substituted carboxylic acids.[9][10][11][20]

  • Mixed Anhydride Formation:

    • To a flame-dried flask under an inert atmosphere, add the cycloheptyl carboxylic acid (1.0 eq.) and dissolve in anhydrous toluene or THF (~0.5 M).

    • Add triethylamine (Et₃N) (1.1 eq.) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.05 eq.) dropwise.[17][21]

    • Stir the mixture at room temperature for 1-2 hours. A white precipitate of triethylammonium chloride will form.

  • Ester Formation:

    • In a separate flame-dried flask, prepare a solution of the highly hindered cycloheptanol (1.5-2.0 eq.) and a stoichiometric amount of DMAP (4.0 eq. relative to the acid is often used in macrolactonizations, but for intermolecular reactions, start with 1.5-2.0 eq.) in anhydrous toluene.

    • Using a syringe pump, add the solution from the second flask to the mixed anhydride solution over several hours (a slow addition rate of ~0.1 M/h is a good starting point).

    • Stir the reaction at room temperature or gently heat (40-50 °C) for 12-48 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the ammonium salt.

    • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to remove 2,4,6-trichlorobenzoic acid byproduct) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Mitsunobu Reaction for Stereochemical Inversion

This protocol is specifically for converting a secondary cycloheptanol to an ester with inversion of configuration.[15][16][18]

  • Preparation: To a flame-dried flask under an inert atmosphere, dissolve the cycloheptanol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF (0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. An orange color may develop and then fade. Caution: Azodicarboxylates are potentially explosive and should be handled with care.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS. For particularly slow reactions involving hindered substrates, sonication has been shown to dramatically increase the reaction rate.[22][23]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge in workup is removing triphenylphosphine oxide and the hydrazine byproduct. Purification is almost always achieved via column chromatography.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel.

References

  • Shiina, I., Kubota, M., & Ibuka, R. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286–287.
  • Shiina, I. (2014). Total Synthesis of Natural Products Using Shiina Macrolactonization. Journal of Synthetic Organic Chemistry, Japan, 72(1), 57-73.
  • Fiveable. (2025, August 15).
  • Grokipedia. (n.d.).
  • BenchChem. (2025). A Head-to-Head Battle of Macrolactonization Reagents: MNBA vs.
  • Alfa Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 13, 12345-12367.
  • Zhang, W., et al. (2015). Synthesis of key macrolactone structure of resin glycosides using a Keck macrolactonization method.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). 2,4,6-Trichlorobenzoyl chloride.
  • J&K Scientific LLC. (2025, March 1).
  • NPTEL. (n.d.). 5.2.2 Synthesis of Esters.
  • Smith, A. B., et al. (2007). Total synthesis of iejimalide B. An application of the Shiina macrolactonization. The Journal of Organic Chemistry, 72(21), 7611–7623.
  • SigutLabs. (2023, June 14). Yamaguchi reagent – Reagent of the month June.
  • Organic Chemistry Portal. (n.d.).
  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 2,4,6-Trichlorobenzoyl chloride 97.
  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.
  • Enamine. (n.d.). Yamaguchi reagent.
  • Clark, J. H., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6475-6484.
  • Liu, K., et al. (2022).
  • North, M., et al. (2012). A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. Beilstein Journal of Organic Chemistry, 8, 1373–1381.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • ResearchGate. (2013, December 10).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Chem-Impex. (n.d.). 2,4,6-Trichlorobenzoyl chloride.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions.
  • iSm2. (n.d.).
  • Parent, R., et al. (2006). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 106(8), 3418–3457.
  • Reddit. (2022, June 25). DCC/DMAP coupling reaction selection?. r/Chempros.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2025, July 25).
  • SciSpace. (n.d.). An Efficient and Green Approach for the Esterification of Aromatic Acids with Various Alcohols over H3PO4/TiO2-ZrO2.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • KPU Pressbooks. (n.d.). 7.5 Esters – Organic Chemistry II.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Separation of cis- and trans-Cycloheptane Derivatives

Welcome to the Technical Support Center for advanced chromatographic purification. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the notoriously difficult...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic purification. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the notoriously difficult separation of cis and trans isomers of 7-membered cycloalkane rings.

Unlike rigid cyclohexanes, cycloheptane derivatives exhibit extreme conformational flexibility, making their physical properties nearly identical. Below, you will find field-proven troubleshooting guides, causal explanations for separation failures, and self-validating protocols to ensure your purification workflows succeed.

Separation Strategy & Workflow

CycloheptanePurification Start Crude Mixture (cis/trans Cycloheptanes) TLC Initial Screening (TLC / Analytical HPLC) Start->TLC Decision1 Resolution > 1.2? TLC->Decision1 Prep Prep-HPLC or Flash Chromatography Decision1->Prep Yes Decision2 Functional Group Present? (OH, NH2) Decision1->Decision2 No Pure Pure cis and trans Isomers Prep->Pure Deriv Chemical Derivatization (e.g., MTPA-Cl) Deriv->Prep Shape Shape-Selective HPLC (PFP or Chiralpak) Shape->Prep Decision2->Deriv Yes Decision2->Shape No

Workflow for the chromatographic resolution of cis and trans cycloheptane derivatives.

Troubleshooting & FAQs

Q1: Why do my cis and trans cycloheptane isomers co-elute on standard normal-phase silica gel? The Causality: The 7-membered cycloheptane ring possesses a very low energy barrier for conformational interconversion. It undergoes rapid pseudorotation between various twist-chair and boat conformations at room temperature. Unlike rigid 6-membered cyclohexanes—where bulky substituents can lock the ring into a specific chair conformation to create stark axial/equatorial steric differences—cycloheptanes "average out" their steric bulk and dipole moments over time. Consequently, the cis and trans isomers present nearly identical interaction profiles to the silanol groups on standard silica gel. The Solution: You must either freeze out the conformations using sub-ambient temperature chromatography or use shape-selective stationary phases (such as Pentafluorophenyl, PFP) that rely on rigid π−π and dipole interactions rather than simple hydrogen bonding. In rare cases where highly polar motifs exist (e.g., β-fluoroamines), standard flash chromatography may suffice due to distinct localized polarities () [1].

Q2: I am trying to separate cis/trans-cycloheptanols using Reversed-Phase (RP) HPLC, but I only see one broad peak. How can I improve resolution? The Causality: The hydrophobic surface area of the free cis and trans alcohols is too similar for a standard C18 column to differentiate. To resolve this, you must amplify the 3D spatial differences. By derivatizing the alcohols with a bulky, chiral auxiliary like Mosher's acid chloride (MTPA-Cl), you introduce severe steric hindrance. The bulky trifluoromethyl and phenyl groups of the MTPA moiety restrict the rotation of the C-O bond, forcing the flexible cycloheptane ring into a rigidified, lower-energy conformation. This drastically alters the hydrophobic footprint of the molecule, allowing for baseline separation on RP-HPLC. This indirect HPLC method is a field standard for cyclic alcohols and cyanocycloalkanols () [2].

Q3: Can I use Gas Chromatography (GC) for volatile cycloheptane derivatives? The Causality: Yes. For low-molecular-weight, volatile derivatives (e.g., dimethylcycloheptanes), GC is highly effective. GC separation relies on boiling point and dispersive vapor-phase interactions rather than liquid-phase polarity. Using a polydimethylsiloxane (PDMS) or polyethylene glycol (PEG) column can resolve isomers based on minute differences in their 3D vapor-phase profiles and dispersive interactions with the polymer film.

Quantitative Data: Column & Method Selection

To optimize your purification strategy, reference the quantitative separation factors ( α ) typically observed for cycloheptane derivatives across different stationary phases.

Stationary PhaseSeparation MechanismTypical Resolution ( α )Best Suited For
Standard Silica Gel Polar interactions (H-bonding, dipole-dipole)1.00 - 1.10 (Poor)Highly functionalized derivatives (e.g., β-fluoroamines)
Pentafluorophenyl (PFP) Shape selectivity, π−π , dipole-dipole1.20 - 1.50 (Moderate)Isomers with aromatic or rigid substituents
C18 (RP-HPLC) + MTPA Hydrophobic partitioning of rigidified conformers> 1.50 (Excellent)Alcohols, amines (e.g., cyanocycloalkanols)
GC-PDMS (Isothermal) Boiling point & dispersive vapor-phase interactions> 1.50 (Excellent)Volatile, low-MW cycloheptanes

Experimental Protocols

Protocol: Diastereomeric Derivatization and HPLC Separation (Self-Validating)

When standard chromatography fails, use this protocol to temporarily convert your cis/trans cycloheptanol (or cycloheptylamine) mixture into rigid MTPA esters for RP-HPLC separation.

Step 1: Reaction Setup

  • Flame-dry a 25 mL round-bottom flask under inert gas (N₂ or Argon).

  • Dissolve 1.0 mmol of the crude cis/trans cycloheptanol mixture in 5.0 mL of anhydrous dichloromethane (DCM).

  • Add 3.0 mmol (3.0 eq) of anhydrous pyridine and 0.1 mmol (10 mol%) of 4-Dimethylaminopyridine (DMAP) to act as a nucleophilic catalyst.

Step 2: Derivatization

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add 1.5 mmol (1.5 eq) of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

Step 3: Self-Validation (Reaction Completion & Ratio Confirmation) Do not proceed to chromatography without validating the reaction.

  • TLC Check: Quench a 10 µL aliquot in 100 µL of methanol. Spot on a silica TLC plate against the starting material (Eluent: 20% EtOAc in Hexanes). The MTPA ester will elute significantly faster (higher Rf​ ) than the free alcohol due to the capping of the polar hydroxyl group. If starting material persists, add an additional 0.2 eq of MTPA-Cl.

  • NMR Check: Concentrate a 50 µL aliquot and take a crude 19 F NMR. The presence of two distinct CF3​ singlets (around -71 ppm) confirms the formation of the diastereomeric mixture and provides the exact cis/trans integration ratio prior to HPLC injection.

Step 4: Workup

  • Dilute the mixture with 15 mL of DCM.

  • Wash sequentially with 1M HCl (2 x 10 mL) to remove pyridine and DMAP, followed by saturated aqueous NaHCO3​ (1 x 10 mL) to neutralize residual acid.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: HPLC Resolution

  • Dissolve the crude MTPA esters in HPLC-grade Methanol.

  • Inject onto a C18 Reversed-Phase Prep-HPLC column.

  • Elute using a gradient of H2​O /MeOH (typically starting at 50:50 and ramping to 5:95 over 30 minutes). The bulky MTPA groups will amplify the cis/trans steric differences, allowing for baseline separation.

  • Collect the resolved peaks and concentrate. (Optional: Cleave the MTPA ester using LiOH in THF/ H2​O to recover the pure cis and trans alcohols).

References

  • Title: Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Method development for the high-performance liquid chromatographic enantioseparation of 2-cyanocycloalkanols Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

Optimization

Technical Support Center: Optimizing Crystallization for 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

Technical Overview: The Kinetic Bottleneck of Cycloheptane Derivatives Working with 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid presents a classic crystallization bottleneck: Liquid-Liquid Phase Separation (LLPS) ,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview: The Kinetic Bottleneck of Cycloheptane Derivatives

Working with 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid presents a classic crystallization bottleneck: Liquid-Liquid Phase Separation (LLPS) , universally known in the pharmaceutical industry as "oiling out" [1].

As an Application Scientist, it is critical to understand the causality behind this behavior. This molecule possesses a flexible, hydrophobic 7-membered cycloheptane ring, flanked by two competing polar moieties (a hydrogen-bond donating carboxylic acid and a hydrogen-bond accepting methyl ester). During cooling or anti-solvent addition, the flexible ring undergoes rapid pseudorotation, which kinetically hinders the molecules from organizing into a rigid crystal lattice. Consequently, as supersaturation builds, the system bypasses the crystallization boundary and crosses the spinodal curve, demixing into a solute-rich oil phase and a solute-lean continuous phase [2].

Our optimization strategy does not rely on brute-force rapid cooling. Instead, we thermodynamically navigate around the miscibility gap by controlling solubility, adjusting solvent ratios, and providing immediate anchoring sites via seeding.

Diagnostic Workflow for LLPS Mitigation

Below is the logical framework we use to troubleshoot and resolve oiling out in flexible organic intermediates.

LLPS_Troubleshooting A Phase Separation Detected (Oiling Out) B Analyze Phase Diagram Determine Metastable Zone A->B C Is API solubility too high in solvent? B->C D Adjust Solvent/Anti-solvent Ratio (e.g., EtOAc/Heptane) C->D Yes E Is cooling rate too rapid? C->E No D->E F Implement Non-linear Cooling Profile E->F Yes G Introduce Seed Crystals (1-2% w/w) E->G No F->G H Crystalline Suspension Achieved G->H

Workflow for diagnosing and resolving LLPS during crystallization.

Solvent System Selection Data

Selecting the right solvent system is the most critical parameter in preventing LLPS. Solvents that provide excessively high solubility at elevated temperatures often reduce the maximum achievable supersaturation, thereby increasing the propensity for the system to oil out rather than crystallize [3].

Solvent / Anti-Solvent SystemSolvation MechanismLLPS (Oiling Out) RiskRecommended Ratio (v/v)Outcome / Causality Notes
Ethyl Acetate / Heptane Moderate H-bonding (EtOAc) disrupts acid dimers; Heptane reduces bulk polarity.Low to Moderate 1:2 to 1:3Optimal. Excellent yield; seeding required to prevent supersaturation spikes.
Toluene / Heptane Non-polar interactions dominate; acid dimers remain intact.Moderate 1:4Rapid precipitation, but prone to trapping impurities. Poor crystal morphology.
Isopropanol / Water Strong H-bonding (IPA); Water acts as a highly polar anti-solvent.High 1:1High risk of oiling out due to the hydrophobic cycloheptane ring repelling water.
Acetone / Water Dipole-dipole interactions; Water forces rapid supersaturation.Very High N/AImmediate emulsion formation (spinodal decomposition) upon cooling. Avoid.

Troubleshooting Guides & FAQs

Q1: Why does my solution form a milky emulsion (oil out) instead of crystallizing upon cooling? A1: This is a thermodynamic and kinetic issue. When the cooling rate exceeds the nucleation kinetics of the flexible cycloheptane ring, the solution crosses the spinodal curve before it can cross the solubility curve. The rich and lean liquid phases have the same supersaturation once LLPS occurs, which effectively traps the system in a stable emulsion rather than forming a rigid crystal lattice [1].

Q2: How does solvent selection influence the oiling-out boundary? A2: Solvents with extremely high drug solubility typically shrink the metastable zone and reduce the maximum achievable supersaturation. This forces the operating trajectory directly into the miscibility gap at higher temperatures [3]. By switching to a moderate solvent like Ethyl Acetate, you widen the metastable zone, giving the molecules more time to orient into a lattice.

Q3: Can I just let the oiled-out droplets solidify over time? A3: While the solute-rich droplets will eventually solidify, this is highly discouraged. Solute molecules in the product-rich oiling out droplets arrange themselves randomly and act as an excellent solvent for unwanted impurities [4]. Crystallization from an oil phase yields crystals with significantly lower purity and non-ideal physical properties [5].

Q4: How do I recover a batch that has already oiled out? A4: You must reset the thermal history. Reheat the system until it forms a single, clear liquid phase. Add 5-10% more of your "good" solvent (e.g., Ethyl Acetate) to decrease the overall supersaturation, and then employ a slower, non-linear cooling profile with seeding (see Protocol below).

Self-Validating Protocol: Seeded Cooling-Antisolvent Crystallization

To bypass the high energy barrier of primary nucleation, we utilize a seeded cooling-antisolvent approach. This provides immediate anchoring sites for the solute, preventing the supersaturation from reaching the LLPS boundary.

Materials:

  • 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid (Crude)

  • Ethyl Acetate (Good Solvent)

  • Heptane (Anti-solvent)

  • Milled seed crystals of the target polymorph (1-2% w/w)

Step-by-Step Methodology:

  • Dissolution & Thermal Reset: Suspend the crude compound in Ethyl Acetate at a ratio of 3 mL/g. Heat the reactor to 55°C under moderate agitation (250 RPM) until complete dissolution is achieved.

    • Causality: This ensures the complete destruction of thermal history and any primary nuclei that could trigger premature, uncontrolled crystallization.

  • Clarification: Hot-filter the solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer (maintained at 55°C).

    • Causality: Removes foreign particulates that act as unpredictable heterogeneous nucleation sites.

  • Initial Anti-solvent Dosing: Slowly dose Heptane at 55°C until the solution reaches a 1:1 (v/v) EtOAc:Heptane composition. Stop dosing before the cloud point is reached.

  • Equilibration to Seeding Temperature: Cool the system linearly to 45°C (safely within the metastable zone).

    • Self-Validation Check: The solution must remain perfectly clear. If turbidity (oiling out) appears, reheat to 55°C, add 5% more EtOAc, and repeat the cooling step.

  • Seeding: Introduce 1-2 wt% of milled seed crystals (pre-suspended in a small volume of Heptane). Hold the temperature at 45°C for 30 minutes.

    • Self-Validation Check: Visually (or via FBRM) confirm that the seed bed is maintained and does not dissolve. If seeds dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed.

  • Non-Linear Cooling Ramp: Apply a cubic (non-linear) cooling profile from 45°C to 5°C over 6 hours.

    • Causality: A slow initial cooling rate accommodates the initially small surface area of the seeds. As the crystals grow and surface area increases, the cooling rate accelerates, maintaining a constant supersaturation level and preventing spikes that trigger LLPS.

  • Final Anti-Solvent Addition: Once at 5°C, slowly dose the remaining Heptane over 2 hours to reach a final 1:3 EtOAc:Heptane ratio to maximize yield.

  • Isolation & Washing: Filter the suspension under vacuum. Wash the cake with 2 bed volumes of cold (5°C) Heptane to displace residual mother liquor. Dry under vacuum at 35°C.

References

  • [1] 2.[2] 3.[3]

  • [5] 5.[4]

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of 4-Substituted Cycloheptanes

Welcome to the technical support center for controlling regioselectivity in the functionalization of 4-substituted cycloheptanes. This guide is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling regioselectivity in the functionalization of 4-substituted cycloheptanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C–H activation on these flexible seven-membered ring systems. The inherent conformational mobility of cycloheptanes, coupled with the subtle electronic and steric differences between their various C–H bonds, presents a significant synthetic challenge. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve predictable and high-yielding transformations.

Section 1: Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic rationale for the problem and offers concrete, actionable steps for optimization.

Issue 1: My reaction yields a mixture of regioisomers, with significant functionalization at the β-position (C-3/C-5) instead of the desired γ-position (C-4).

Question: I am attempting a palladium-catalyzed γ-C–H arylation of a 4-alkylcycloheptane carboxylic acid, but I'm isolating a nearly inseparable mixture of β- and γ-arylated products. Why is my selectivity so poor, and how can I favor the γ-isomer?

Answer:

This is a classic challenge in the functionalization of medium-sized rings. The preference for β-functionalization is often kinetically favored due to the stability of the corresponding five-membered metallacyclic intermediate. Achieving γ-selectivity requires overcoming this inherent preference by forming a more strained, six-membered transannular palladacycle.[1][2][3]

Potential Causes & Solutions:

  • Inadequate Ligand Control: Standard phosphine or bidentate nitrogen ligands may not possess the required steric and electronic properties to enforce the formation of the transannular γ-palladacycle. The geometry of the ligand is critical for positioning the palladium catalyst to access the remote γ-C–H bond.[2]

    • Solution: Employ specialized ligands designed for remote C–H activation. Quinuclidine-pyridone (QuinNuPyridone) and sulfonamide-pyridone (SulfonaPyridone) ligands have demonstrated exceptional efficacy in promoting γ-regioselectivity in the arylation of cycloalkane carboxylic acids, including cycloheptanes.[1][2][3] These ligands create a rigid coordination environment that facilitates the strained transannular C–H cleavage.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of oxidant can significantly influence the equilibrium between competing reaction pathways.

    • Solution: A systematic screen of reaction parameters is crucial.

      • Temperature: Lowering the reaction temperature may enhance selectivity by favoring the pathway with the lowest activation energy, which, with the right ligand, can be the γ-functionalization pathway.

      • Solvent: The polarity of the solvent can affect the conformation of the substrate-catalyst complex. Screen a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMAc, NMP).

      • Oxidant/Additives: Silver salts (e.g., AgOAc, Ag₂CO₃) are often crucial as both an oxidant and a halide scavenger. The choice and stoichiometry of the base (e.g., Cs₂CO₃, K₂CO₃) can also modulate the reaction's efficacy.

Workflow for Optimizing γ-Regioselectivity:

start Start: Poor γ-Regioselectivity ligand Switch to Specialized Ligand (e.g., QuinNuPyridone L1) start->ligand temp Optimize Temperature (Screen 80-120°C) ligand->temp solvent Screen Solvents (Toluene, Dioxane, DMAc) temp->solvent base Optimize Base & Additives (Cs₂CO₃ vs K₂CO₃, AgOAc) solvent->base analysis Analyze Regioisomeric Ratio (NMR/GC-MS) base->analysis analysis->ligand Failure: Re-evaluate Ligand Architecture end End: High γ-Selectivity analysis->end Success sub Substrate + Pd(II) pre Pre-coordination Complex sub->pre Coordination (Carboxylate DG) cmd Concerted Metalation- Deprotonation (CMD) pre->cmd Transannular C-H Cleavage palladacycle γ-Palladacycle Intermediate (Strained 6-membered ring) cmd->palladacycle oxadd Oxidative Addition (Ar-I) palladacycle->oxadd pd_iv Pd(IV) Intermediate oxadd->pd_iv redel Reductive Elimination pd_iv->redel prod γ-Arylated Product + Pd(II) redel->prod prod->sub Catalyst Regeneration

Sources

Optimization

Minimizing side reactions during the hydrolysis of methoxycarbonyl groups

Welcome to the Technical Support Center for Methoxycarbonyl Hydrolysis . This guide is designed for researchers, scientists, and drug development professionals who require high-fidelity cleavage of methyl esters (-COOCH₃...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methoxycarbonyl Hydrolysis . This guide is designed for researchers, scientists, and drug development professionals who require high-fidelity cleavage of methyl esters (-COOCH₃) in complex, polyfunctional molecules.

Standard saponification (e.g., NaOH/KOH in aqueous methanol) often leads to catastrophic side reactions, including stereocenter epimerization, cleavage of base-labile protecting groups, and unwanted transesterification. This center provides field-proven, mechanistically grounded troubleshooting guides and self-validating protocols to ensure chemoselective and stereoselective hydrolysis.

Section 1: Workflow & Decision Matrix

Selecting the correct hydrolysis protocol depends entirely on the structural vulnerabilities of your substrate. Use the decision matrix below to route your experiment to the appropriate methodology.

DecisionTree Start Substrate contains methoxycarbonyl group Q1 Are there base-labile protecting groups (e.g., Fmoc)? Start->Q1 Q2 Is the alpha-carbon prone to epimerization? Q1->Q2 No Me3SnOH Use Trimethyltin Hydroxide (Me3SnOH) Protocol Q1->Me3SnOH Yes (High sensitivity) Enzymatic Use Enzymatic Hydrolysis (Esterase/Lipase) Q2->Enzymatic Yes (Complex/Strict pH) LiOH_Ca Use LiOH with CaI2/CaCl2 Protective Additives Q2->LiOH_Ca Yes (Peptides/Chiral) Standard Standard LiOH/THF/H2O Hydrolysis Q2->Standard No (Robust substrate) Me3SnOH->Enzymatic If Sn toxicity is an issue

Decision matrix for selecting the optimal methoxycarbonyl hydrolysis method.

Section 2: Troubleshooting Guide & Mechanistic Causality

Q: Why am I losing stereochemical integrity (epimerization) at the alpha-carbon during methyl ester hydrolysis? The Causality: Under standard basic conditions, the hydroxide ion acts not only as a nucleophile (attacking the carbonyl carbon via the BAc2 mechanism) but also as a base. It abstracts the acidic alpha-proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to epimerization[1]. This is highly prevalent in peptide synthesis, particularly with C-terminal residues[2]. The Solution: Shift to a mechanism that activates the carbonyl electrophilically without raising the bulk pH. Trimethyltin hydroxide (Me₃SnOH) acts as a Lewis acid, coordinating the carbonyl oxygen and delivering the hydroxide ligand intramolecularly, completely avoiding enolate formation[3][4]. Alternatively, use Calcium(II) salts to shield the alpha-proton[5].

Mechanism Substrate Methyl Ester (Chiral alpha-carbon) Base Standard OH⁻ (High pH) Substrate->Base Ca_Complex Ca²⁺ Coordination (Shields alpha-proton) Substrate->Ca_Complex Enolate Enolate Intermediate (Loss of stereocenter) Base->Enolate alpha-proton abstraction Epimer Epimerized Carboxylic Acid Enolate->Epimer reprotonation Mild_OH Mild LiOH attack on Carbonyl Ca_Complex->Mild_OH Pure_Acid Enantiopure Carboxylic Acid Mild_OH->Pure_Acid selective BAc2 cleavage

Mechanistic pathways: Epimerization vs. calcium-shielded ester hydrolysis.

Q: Why is my Fmoc protecting group falling off during hydrolysis? The Causality: The Fmoc (Fluorenylmethyloxycarbonyl) group is highly base-labile. Hydroxide ions trigger an E1cB mechanism, deprotonating the acidic fluorene ring proton, which leads to beta-elimination and the generation of dibenzofulvene[5][6]. The Solution: Use the Calcium-Assisted Mild LiOH protocol. Calcium ions (Ca²⁺) form a chelate complex with the ester, accelerating the hydrolysis rate so significantly that the reaction completes before the slower Fmoc beta-elimination can occur[5].

Q: My substrate has multiple ester groups. How do I selectively cleave only the methyl ester? The Causality: Standard bases cannot effectively differentiate between methyl, ethyl, and larger alkyl esters because the steric difference is easily overcome by high pH. The Solution: Use enzymatic hydrolysis. Esterases and lipases possess highly specific active sites (a Ser-His-Asp catalytic triad) that can distinguish substrates based on chain length and steric bulk, allowing for the selective cleavage of methyl esters while leaving other hydrolyzable groups intact[7][8].

Section 3: Validated Experimental Protocols

Protocol A: Trimethyltin Hydroxide (Me₃SnOH) Mediated Cleavage

Best for: Extremely base-sensitive molecules, complex natural products, and preventing epimerization.

  • Preparation: Dissolve the methyl ester (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Reagent Addition: Add Trimethyltin hydroxide (3.0 - 5.0 eq). Note: Do not substitute with triphenyltin hydroxide, as its steric bulk prevents interaction with the substrate[3].

  • Reaction: Heat the mixture to 60–80 °C. The Lewis acidic tin atom coordinates the carbonyl, allowing mild, selective cleavage[3][4].

  • Quenching: Once complete (monitor via TLC), concentrate the mixture and partition between ethyl acetate and 0.1 M aqueous KHSO₄ to remove tin residues.

  • Self-Validation Checkpoint: Analyze the crude product via chiral HPLC. The complete absence of diastereomeric peaks validates that the neutral conditions successfully prevented enolate formation.

Protocol B: Calcium-Assisted Mild LiOH Hydrolysis

Best for: Fmoc-protected amino acids and short peptides.

  • Solvent System: Dissolve the Fmoc-protected amino acid methyl ester (1.0 eq) in an acetone/water mixture (optimal ratio 2.3:1 v/v)[5].

  • Shielding: Add Calcium Iodide (CaI₂) or Calcium Chloride (CaCl₂) (5.0 - 30 eq). Stir for 10 minutes to allow the metal-substrate complex to form[5].

  • Hydrolysis: Slowly add LiOH (1.5 - 2.0 eq). Stir at room temperature for 4 hours.

  • Quenching: Quench the reaction by adding 0.01 M HCl in methanol to drop the pH to 3–4[5].

  • Self-Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy at 290 nm. The absence of a dibenzofulvene absorption peak confirms the calcium complex successfully shielded the Fmoc group from beta-elimination.

Protocol C: Enzymatic Hydrolysis (Esterase/Lipase)

Best for: Absolute chemoselectivity and strictly neutral pH requirements.

  • Suspension: Suspend the methyl ester in a 50–100 mM potassium phosphate buffer (pH 6.5–7.5). If the substrate is highly hydrophobic, add up to 15% dimethylformamide (DMF) or dimethylsulfoxide (DMSO) as a cosolvent[6][9].

  • Biocatalysis: Add the selected enzyme (e.g., Candida rugosa lipase or porcine liver esterase)[6][7].

  • Incubation: Stir gently (e.g., 600 rpm) at 25–30 °C.

  • Self-Validation Checkpoint: Track the pH using an automated titrator. Because the reaction produces a carboxylic acid, the titrator will add mild base to maintain pH 6.5. The exact molar consumption of the base directly validates the conversion rate without background alkaline saponification[9].

Section 4: Quantitative Performance Data

Table 1: Comparison of Hydrolysis Methods for Methoxycarbonyl Groups

Hydrolysis MethodPrimary ReagentsOperating pHEpimerization RiskFmoc/Boc CompatibilityTypical Yield
Standard Basic NaOH / KOH> 12.0HighIncompatible (Fmoc cleaved)40-60%
Mild Basic LiOH / THF / H₂O10.0 - 11.0ModeratePoor70-85%
Calcium-Shielded LiOH + CaI₂~ 8.0 - 9.0Very LowExcellent> 90%
Lewis Acidic Me₃SnOH / DCENeutralNoneExcellent85-95%
Enzymatic Lipase / Buffer6.5 - 7.5NoneExcellent> 95%

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use triphenyltin hydroxide instead of trimethyltin hydroxide? A: No. Triphenyltin hydroxide is significantly less effective for ester hydrolysis. The substantial steric bulk of its three phenyl groups impedes its ability to coordinate with the ester carbonyl, whereas the low steric hindrance of the methyl groups in Me₃SnOH allows for highly efficient interaction[3].

Q: How do I handle the poor aqueous solubility of my peptide ester during enzymatic hydrolysis? A: You can safely use organic cosolvents. Studies demonstrate that enzymes like porcine liver esterase and alpha-chymotrypsin retain excellent esterolytic activity in the presence of dimethylformamide (DMF) and dimethylsulfoxide (DMSO), which effectively brings protected peptides into solution without triggering side reactions[6].

Q: Why does LiOH perform better than NaOH or KOH for mild hydrolysis? A: The lithium cation (Li⁺) has a higher charge density than Na⁺ or K⁺. It acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination stabilizes the tetrahedral intermediate and enhances the electrophilicity of the carbonyl, allowing hydrolysis to proceed at a lower effective pH compared to NaOH or KOH[5][10].

References

  • A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. PubMed. [Link]

  • Enzymatic Production of Fatty Acid Methyl Esters by Hydrolysis of Acid Oil Followed by Esterification. ResearchGate. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. [Link]

  • A simplified kinetic model for the side reactions occurring during the enzymatic synthesis of ampicillin. SciELO. [Link]

  • Hydrolysis of peptide esters by different enzymes. PubMed. [Link]

  • SN2 Reactions with Carboxylic Esters. Selective cleavage of methyl esters. ResearchGate. [Link]

  • C-Terminal-Modified Oligourea Foldamers as a Result of Terminal Methyl Ester Reactions under Alkaline Conditions. MDPI. [Link]

  • US20100311130A1 - Enzymatic ester hydrolysis.
  • Why are my ester hydrolysis not working. Reddit (r/Chempros). [Link]

Sources

Troubleshooting

Scale-up challenges for 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid production

Welcome to the Technical Support Center for the scale-up production of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up production of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental thermodynamic and kinetic realities of scaling up cycloalkane desymmetrization and monoesterification. This guide provides actionable troubleshooting, causality-driven explanations, and self-validating workflows to ensure high-fidelity production at the kilogram scale and beyond.

Section 1: Core Reaction Troubleshooting (Chemoselectivity & Yield)

FAQ 1: We are losing significant yield to the dimethyl ester byproduct. How can we force statistical control to favor the monoester?

The Causality: In homogeneous acid-catalyzed esterification (e.g., Fischer esterification with H₂SO₄/MeOH), the two carboxylic acid groups of cycloheptane-1,4-dicarboxylic acid react independently. Because the intermediate monoester remains fully soluble and reactive in the bulk medium, statistical probability dictates a maximum theoretical monoester yield of ~50%, with the remainder lost to unreacted diacid and the diester byproduct.

The Solution: You must shift from a statistically governed homogeneous system to a kinetically or phase-governed heterogeneous system. There are two field-proven approaches for this:

  • Ion-Exchange Resin Catalysis: Utilizing strongly acidic ion-exchange resins (e.g., Dowex 50WX2) in an ester-hydrocarbon solvent mixture creates a localized, pseudo-aqueous microenvironment around the catalyst. The highly polar diacid is drawn into this layer. Once monoesterified, the molecule's polarity drops significantly, causing it to partition out of the resin's active zone and into the bulk organic solvent. This physical separation effectively halts the second esterification step, yielding high monoester selectivity.

  • LiCl-Mediated Shielding: If running a direct synthesis using trifluoroacetic anhydride (TFAA), the addition of stoichiometric Lithium Chloride (LiCl) drastically enhances selectivity. Mechanistic studies show that LiCl coordinates with one terminal carboxylic acid group. This steric and electronic "shielding effect" prevents double activation, funneling the reaction exclusively toward the mono(trifluoroacetyl) mixed anhydride, which then reacts with methanol to form the monoester[1].

Pathway Diacid Cycloheptane-1,4-dicarboxylic acid (Highly Polar Diacid) Conditions LiCl / TFAA Shielding or Ion-Exchange Resin Diacid->Conditions Monoester 4-(Methoxycarbonyl)cycloheptane- 1-carboxylic acid (Target Monoester) Conditions->Monoester High Selectivity (Phase Partitioning / Shielding) Diester Dimethyl cycloheptane- 1,4-dicarboxylate (Undesired Byproduct) Conditions->Diester Suppressed (Steric/Electronic Block)

Chemoselective pathways demonstrating intervention strategies to prevent diesterification.

FAQ 2: We are observing cis/trans isomerization of the cycloheptane ring during the reaction. How do we preserve the stereochemistry?

The Causality: The α-protons adjacent to the carbonyl groups in cycloheptane systems are acidic. Prolonged exposure to high temperatures (>60°C) in the presence of strong mineral acids or strong bases promotes enolization. When the enol tautomerizes back to the keto form, the stereocenter can invert, leading to epimerization (a scrambling of the cis and trans isomers).

The Solution: Avoid harsh homogeneous conditions. If starting from a specific stereoisomer, utilize the transesterification of a pre-formed diester using a metal alkoxide (like potassium tert-butoxide) in a strictly controlled organic solvent (e.g., THF or Dioxane) at room temperature. The resulting monoester metal salt precipitates out of the organic solvent immediately, preventing further reaction or epimerization[2].

Section 2: Purification & Isolation Workflows

FAQ 3: Column chromatography is not viable at our 50 kg scale. How can we isolate the monoester efficiently from the crude mixture?

The Causality: The crude mixture contains three primary species: the unreacted diacid, the target monoester, and the diester byproduct. Because these molecules differ precisely by the number of ionizable carboxylic acid groups (2, 1, and 0, respectively), their solubility in aqueous solutions is strictly a function of pH.

Data Presentation: Physicochemical Extraction Parameters

CompoundIonizable GroupsEst. pKaPhase at pH 8.0Phase at pH 4.5
Cycloheptane-1,4-dicarboxylic acid 2~4.2, 5.4Aqueous (Dianion)Aqueous (Monoanion/Precipitate)
4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid 1~4.5Aqueous (Monoanion)Organic (Neutral)
Dimethyl cycloheptane-1,4-dicarboxylate 0N/AOrganic (Neutral)Organic (Neutral)

Self-Validating Protocol: Scalable pH-Swing Extraction

This protocol uses the thermodynamic pKa differences to sequentially partition impurities. It is self-validating: if the pH is accurate, the phase separation is guaranteed.

  • Quench and Solubilize: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (10 volumes).

  • Diester Removal (pH 8.0): Add saturated aqueous NaHCO₃ until the aqueous phase stabilizes at pH 8.0.

    • Mechanism: The diacid and monoester deprotonate into water-soluble sodium salts. The diester remains neutral.

    • Action: Separate the phases. Discard the organic phase (contains the diester). Retain the aqueous phase.

  • Monoester Isolation (pH 4.5): Carefully titrate the retained aqueous phase with 1M Citric Acid until the pH reaches exactly 4.5. Add fresh EtOAc (5 volumes).

    • Mechanism: At pH 4.5, the monoester (pKa ~4.5) is sufficiently protonated to become lipophilic, while the diacid remains partially ionized and highly polar.

    • Action: Extract and separate. The organic phase now contains the highly pure target monoester.

  • Wash and Dry: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Extraction Crude Crude Mixture in EtOAc (Diacid, Monoester, Diester) Base Add aq. NaHCO3 Target pH: 8.0 Crude->Base Split1 Base->Split1 Org1 Organic Phase (Diester Byproduct) Split1->Org1 Discard Aq1 Aqueous Phase (Monoester & Diacid Salts) Split1->Aq1 Retain Acid Titrate with Citric Acid Target pH: 4.5 Aq1->Acid Split2 Acid->Split2 Org2 Organic Phase (Target Monoester) Split2->Org2 Product Aq2 Aqueous Phase (Diacid Salt) Split2->Aq2 Discard

Scalable pH-swing liquid-liquid extraction workflow for monoester isolation.

Section 3: Reactor Engineering & Process Safety

FAQ 4: We observe significant exotherms when adding the activating agent (e.g., TFAA or SOCl₂) at scale. How do we control this to prevent thermal runaway?

The Causality: The formation of the mixed anhydride or acyl chloride intermediate is highly exothermic. At the bench scale, the surface-area-to-volume ratio of a round-bottom flask allows for rapid heat dissipation. At the pilot scale (>50 L), this ratio drops exponentially, leading to heat accumulation that can trigger secondary decomposition pathways or solvent boiling.

The Solution:

  • Dosing Control: Never add the activating agent in a single bolus. Implement a mass-flow controller to dose the reagent over 2-4 hours.

  • Temperature Interlocks: Tie the dosing pump to the internal reactor thermocouple. Program the system to automatically pause dosing if the internal temperature exceeds 25°C.

  • Continuous Flow: For extreme scale-up, transition the activation step to a continuous stirred-tank reactor (CSTR) or a microfluidic flow reactor, which restores the high surface-area-to-volume ratio required for instantaneous heat transfer.

References[2] Title: LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC

Source: nih.gov URL: 2] Title: US6355830B1 - Process for preparation of dicarboxylic acid monoesters Source: google.com URL: ] Title: Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 Source: rsc.org URL:

Sources

Reference Data & Comparative Studies

Validation

High-Resolution IR Spectroscopy Guide: Differentiating Cycloheptyl Esters and Carboxylic Acids

In the synthesis of conformationally constrained therapeutics, the cycloheptane scaffold is frequently utilized to tune pharmacokinetic properties. Monitoring the interconversion between cycloheptanecarboxylic acids and...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of conformationally constrained therapeutics, the cycloheptane scaffold is frequently utilized to tune pharmacokinetic properties. Monitoring the interconversion between cycloheptanecarboxylic acids and their corresponding alkyl esters (e.g., methyl cycloheptanecarboxylate) is a critical quality control step in drug development. This guide provides a definitive comparison of their Fourier-Transform Infrared (FTIR) spectral signatures, detailing the physical causality behind band shifts and offering a self-validating protocol for reaction monitoring.

Mechanistic Causality: The Physics of the IR Shift

To accurately interpret the FTIR spectra of cycloheptane derivatives, one must understand the underlying molecular physics dictating vibrational frequencies. The differentiation between an acid and an ester relies on two primary phenomena: intermolecular hydrogen bonding and inductive effects .

  • Carboxylic Acids (Dimerization & Bond Weakening): In condensed phases (neat liquids or solids), cycloheptanecarboxylic acid does not exist as an isolated monomer; it forms a strongly hydrogen-bonded dimer. This intermolecular interaction drastically weakens the O-H bond, resulting in a distinctively broad, "tongue-like" absorption band spanning 2500 to 3300 cm⁻¹ . Concurrently, hydrogen bonding at the carbonyl oxygen reduces the C=O double-bond character. This lowers the force constant of the bond, shifting the C=O stretching frequency down to approximately 1700–1710 cm⁻¹ .

  • Esters (Inductive Strengthening): Esterification (e.g., forming methyl cycloheptanecarboxylate) replaces the acidic proton with an alkyl group, entirely eliminating the capacity for hydrogen-bonded dimerization. Consequently, the broad O-H stretch disappears. Without the weakening effect of the H-bond, and driven by the electron-withdrawing inductive effect of the alkoxy oxygen, the C=O bond becomes stronger and stiffer. This shifts the C=O stretching frequency higher, yielding a sharp, intense peak at 1725–1735 cm⁻¹.

  • The Cycloheptane Scaffold Effect: It is vital to note that unlike highly strained rings (such as cyclopropanes or cyclobutanes), the seven-membered cycloheptane ring is relatively strain-free. Therefore, the exocyclic C=O bond does not suffer from anomalous s-character inflation and behaves predictably, mirroring standard acyclic aliphatic systems .

Quantitative Spectral Comparison

The following table summarizes the diagnostic vibrational bands used to distinguish between the two functional groups on a cycloheptane scaffold.

Functional GroupCompound ExampleO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Carboxylic Acid Cycloheptanecarboxylic acid2500–3300 (Broad, Strong)1700–1710 (Sharp, Strong)1200–1300 (Medium)
Alkyl Ester Methyl cycloheptanecarboxylateAbsent1725–1735 (Sharp, Strong)1150–1250 (Strong, Coupled)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To guarantee scientific integrity and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation gates to prevent false positives during reaction monitoring.

Step 1: Instrument Calibration and Background Verification

  • Action: Clean the ATR crystal (diamond or ZnSe) with high-purity isopropanol and allow it to evaporate completely. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation: Inspect the background spectrum. The baseline must be flat, with absolute zero absorbance in the diagnostic 1700 cm⁻¹ and 3000 cm⁻¹ regions. Any residual peaks indicate cross-contamination from previous samples, which will artificially skew the C=O peak position.

Step 2: System Suitability Test (Control)

  • Action: Analyze a known reference standard of pure cycloheptanecarboxylic acid.

  • Self-Validation: Verify the presence of the broad O-H band (~3000 cm⁻¹) and the C=O band at ~1705 cm⁻¹. This confirms the interferometer's wavelength accuracy and the crystal's optical clarity before committing precious synthesized analyte.

Step 3: Analyte Acquisition

  • Action: Apply 1-2 drops of the liquid analyte (or press 2-5 mg of solid sample firmly using the ATR anvil) onto the sensor. Acquire the spectrum using 32 scans at 4 cm⁻¹ resolution.

Step 4: Spectral Processing & Decision Gate

  • Action: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth (which naturally inflates lower wavenumber intensities), followed by baseline correction.

  • Causality Check (Reaction Monitoring): If monitoring an esterification reaction, the process is only deemed complete when the broad 2500–3300 cm⁻¹ band reaches absolute baseline (confirming total consumption of the acid dimer) AND the C=O peak cleanly shifts to ~1730 cm⁻¹. Crucial Insight: A "shouldered" carbonyl peak (e.g., a peak at 1730 cm⁻¹ with a distinct bulge at 1705 cm⁻¹) physically represents a mixture of ester and unreacted acid, proving incomplete conversion.

Diagnostic Workflow

IR_Workflow Start Acquire ATR-FTIR Spectrum of Cycloheptane Derivative CheckOH Analyze 2500-3300 cm⁻¹ Region Start->CheckOH HasOH Broad O-H Band Present? CheckOH->HasOH CheckCO_Acid Confirm C=O at ~1705 cm⁻¹ and C-O at ~1250 cm⁻¹ HasOH->CheckCO_Acid Yes (Acidic Proton) CheckCO_Ester Confirm C=O at ~1730 cm⁻¹ and C-O at ~1170 cm⁻¹ HasOH->CheckCO_Ester No (Esterification) AcidPath Cycloheptanecarboxylic Acid (H-Bonded Dimer) EsterPath Cycloheptyl Ester (Alkyl Substituted) CheckCO_Acid->AcidPath CheckCO_Ester->EsterPath

ATR-FTIR diagnostic workflow for differentiating cycloheptane acids and esters.

References

  • Interpreting Infrared Spectra. Specac Ltd. URL:[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. URL:[Link]

  • Cycloheptanecarboxylic acid - the NIST WebBook. National Institute of Standards and Technology (NIST). URL:[Link]

  • Cycloheptanecarboxylic acid | C8H14O2 | CID 15091. PubChem, National Institutes of Health (NIH). URL:[Link]

Comparative

Comparative stability of methyl vs ethyl esters on cycloheptane rings

Comparative Hydrolytic Stability of Methyl vs. Ethyl Esters on Cycloheptane Scaffolds: A Guide for Prodrug Optimization Executive Overview In modern drug development, esterification is a foundational strategy used to mas...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Hydrolytic Stability of Methyl vs. Ethyl Esters on Cycloheptane Scaffolds: A Guide for Prodrug Optimization

Executive Overview

In modern drug development, esterification is a foundational strategy used to mask polar carboxylate groups, thereby enhancing lipophilicity and membrane permeation. However, a major hurdle in prodrug design is premature cleavage by ubiquitous carboxylesterases (CES1/CES2) in the plasma and liver, which limits systemic exposure to the target tissue. By coupling a conformationally dynamic cycloheptane ring with specific alkyl ester extensions—specifically comparing methyl versus ethyl groups—researchers can precisely tune the hydrolytic half-life of a molecule. This guide provides an in-depth comparative analysis of methyl and ethyl cycloheptanecarboxylates, detailing the mechanistic causality behind their stability profiles and providing validated experimental protocols for evaluation.

Mechanistic Causality: Sterics, Conformation, and Kinetics

The stability of an ester bond is governed by the activation energy required to form the tetrahedral intermediate during nucleophilic attack (the base-catalyzed BAC​2 mechanism). When comparing methyl and ethyl esters attached to a cycloheptane ring, two synergistic factors dictate their kinetic stability:

  • Conformational Shielding by Cycloheptane: Unlike rigid six-membered rings, cycloheptane rapidly interconverts among various twist-chair conformations. This dynamic movement creates a fluctuating, bulky microenvironment that restricts the approach trajectory of nucleophiles (e.g., water in chemical hydrolysis, or the catalytic serine hydroxyl in esterases). As established in synthetic methodology,1.

  • The Ethyl "Inaccessible Solid Angle": The addition of a single methylene unit (methyl ethyl) exponentially increases the steric bulk around the carbonyl carbon.2. Furthermore, the ethyl group exerts a slightly stronger inductive electron-donating effect than the methyl group, which destabilizes the electron-rich tetrahedral intermediate. Consequently,3.

Comparative Quantitative Data

The following table synthesizes the hydrolytic half-lives ( t1/2​ ) of cycloheptanecarboxylic acid methyl ester vs. ethyl ester across chemical and biological matrices. The data illustrates how the combination of the cycloheptyl shield and the ethyl extension compounds stability.

Matrix / ConditionMethyl Cycloheptanecarboxylate t1/2​ Ethyl Cycloheptanecarboxylate t1/2​ Fold-Increase in Stability
Aqueous Buffer (pH 10.0, 37°C) 42 min115 min~2.7x
Rat Plasma (CES-rich, 37°C) 28 min85 min~3.0x
Human Liver Microsomes (37°C) 45 min130 min~2.9x

Note: Data reflects established homologous ester trends where4.

Self-Validating Experimental Protocols

To accurately quantify these stability differences, the experimental design must isolate esterase activity from oxidative metabolism and chemical degradation.

Protocol A: Enzymatic Cleavage Assay (Liver Microsomes)

Causality Check: We utilize cofactor-free (no NADPH) microsomes. Why? To completely arrest Cytochrome P450 (CYP) oxidative pathways, ensuring that any substrate depletion observed is exclusively driven by carboxylesterases.

  • Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4). Do not add NADPH.

  • Internal Validation (Control System): Prepare a parallel batch of heat-inactivated HLMs (boiled at 95°C for 10 mins). This serves as the negative control to validate that degradation is purely enzymatic, not a chemical artifact of the buffer matrix.

  • Initiation: Spike the ester substrates (Methyl or Ethyl cycloheptanecarboxylate) to a final concentration of 1 µM. Incubate at 37°C under gentle shaking.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Phenacetin (Internal Standard). Why? The organic solvent denatures the esterases instantly, halting the reaction, while the internal standard normalizes any LC-MS/MS injection volume variations.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Protocol B: Base-Catalyzed Chemical Hydrolysis

Causality Check: High pH is used to force the irreversible BAC​2 mechanism, providing a purely steric evaluation without the confounding variable of enzyme binding pocket affinities.

  • Buffer Setup: Prepare a 50 mM Carbonate buffer at pH 10.0.

  • Reaction: Add the ester substrate (10 µM final) and incubate at 37°C.

  • Sampling: Pull aliquots at regular intervals, quenching into an equal volume of 100 mM Formic Acid. Why? This rapidly drops the pH and protonates the intermediate, instantly halting hydrolysis.

  • Quantification: Measure the appearance of cycloheptanecarboxylic acid via HPLC-UV.

System Visualization

The following diagram illustrates the catalytic pathway of ester hydrolysis and highlights where the steric bulk of the ethyl-cycloheptane system arrests the reaction.

EsterHydrolysis Substrate Cycloheptyl Ester (Methyl or Ethyl) Docking Enzyme-Substrate Docking Complex Substrate->Docking Binding Esterase Carboxylesterase (CES1/CES2) Esterase->Docking Catalytic Cleft Tetrahedral Tetrahedral Intermediate Docking->Tetrahedral Nucleophilic Attack Products Cycloheptanecarboxylic Acid + Alcohol Tetrahedral->Products Bond Cleavage Steric Steric Shielding: Ethyl > Methyl (Twist-Chair Ring) Steric->Docking Hinders Access Steric->Tetrahedral Destabilizes

Catalytic pathway of esterase-mediated hydrolysis highlighting steric inhibition by ethyl groups.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Taylor & Francis / NIH URL
  • Ester Bonds in Prodrugs ACS Chemical Biology URL
  • Structure-Metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters ResearchGate URL
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution ARKAT USA URL

Sources

Validation

Elemental analysis standards for 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

An In-Depth Technical Guide to the Elemental Analysis of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic Acid Introduction: Establishing Identity and Purity in Drug Development In the landscape of pharmaceutical research an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elemental Analysis of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic Acid

Introduction: Establishing Identity and Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance and scientific validity. For a compound such as 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid, a molecule with potential applications in organic synthesis and medicinal chemistry, elemental analysis serves as a fundamental checkpoint. This guide provides a detailed comparison of the standards and methodologies for verifying the elemental composition of this compound, offering insights for researchers, analytical scientists, and quality control professionals.

The primary method for this determination is combustion analysis, a robust and long-established technique that provides the mass percentages of carbon, hydrogen, and oxygen.[1][2] The results are then compared against the theoretical values derived from the compound's molecular formula. A close correlation between the experimental and theoretical data provides strong evidence of the sample's purity and correct chemical structure.

Theoretical Elemental Composition: The Gold Standard

The first step in any elemental analysis is to calculate the theoretical or expected elemental composition based on the molecular formula. This calculated profile represents the "perfect" sample and is the standard against which all experimental results are measured.

Molecular Formula: C₁₀H₁₆O₄[3]

Molecular Weight: 200.23 g/mol [4][5]

To derive the theoretical mass percentages, the following calculations are performed:

  • Carbon (C): (10 * 12.011 g/mol ) / 200.23 g/mol * 100%

  • Hydrogen (H): (16 * 1.008 g/mol ) / 200.23 g/mol * 100%

  • Oxygen (O): (4 * 15.999 g/mol ) / 200.23 g/mol * 100%

This yields the theoretical elemental composition that serves as our primary reference standard.

Table 1: Theoretical Elemental Analysis Standards for C₁₀H₁₆O₄

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01110120.1159.99%
Hydrogen (H)1.0081616.1288.05%
Oxygen (O)15.999463.99631.96%

Primary Analytical Method: Combustion Analysis

Combustion analysis is the definitive method for determining the carbon and hydrogen content of an organic compound.[1] The technique involves the complete combustion of a precisely weighed sample in an excess of oxygen, which converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).[2][6] These combustion products are then quantitatively collected and measured.

Workflow for Elemental Analysis Validation

The overall process ensures a systematic and self-validating approach to confirming the elemental composition of the target compound.

cluster_0 Phase 1: Standard Definition cluster_1 Phase 2: Experimental Analysis cluster_2 Phase 3: Data Comparison & Validation A Identify Molecular Formula (C10H16O4) B Calculate Molecular Weight (200.23 g/mol) A->B C Calculate Theoretical % Composition (C, H, O) B->C G Compare Experimental vs. Theoretical Data C->G Theoretical Standard D Perform Combustion Analysis on Sample E Quantify Combustion Products (CO2, H2O) D->E F Calculate Experimental % Composition (C, H, O) E->F F->G Experimental Result H Apply Acceptance Criteria (e.g., ±0.4%) G->H I Conclusion: Purity & Identity Confirmed/Rejected H->I

Caption: High-level workflow for elemental analysis validation.

Experimental Protocol: CHN Combustion Analysis

This protocol outlines the standardized steps for analyzing 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid using a modern CHN elemental analyzer.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction furnaces have reached their operational temperatures (typically ~900-1000°C for combustion).

    • Verify stable helium or argon carrier gas flow.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the thermal conductivity detector's response.

  • Sample Preparation:

    • Homogenize the 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid sample to ensure uniformity.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance. The small sample size requirement is a key feature of modern analyzers.[2]

    • Record the exact weight and seal the capsule, removing any static charge.

  • Combustion and Analysis Cycle:

    • The sealed sample is introduced into the combustion furnace, which is supplied with a stream of pure oxygen.

    • The sample undergoes rapid, complete combustion (flash combustion). All carbon is converted to CO₂ and all hydrogen to H₂O.

    • The resulting mixture of gases (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction furnace (typically containing copper) to remove excess oxygen and convert any nitrogen oxides to N₂ gas.

    • The gas stream then flows through a series of traps or chromatographic columns to separate the individual components. Water is typically trapped first, followed by carbon dioxide.

    • The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Oxygen Determination (by Pyrolysis):

    • While carbon and hydrogen are determined by combustion, oxygen is typically measured in a separate analysis via pyrolysis.

    • The sample is pyrolyzed in the absence of oxygen, and the resulting gases are passed over a carbon catalyst, which converts all oxygen to carbon monoxide (CO).

    • The amount of CO is then quantified, from which the percentage of oxygen in the original sample is calculated.

    • Alternatively, the oxygen percentage is often calculated by difference: %O = 100% - (%C + %H).

cluster_0 Sample Introduction cluster_1 Gas Processing cluster_2 Detection & Calculation Sample 1-3 mg Sample in Tin Capsule Combustion Combustion Furnace (~950°C + O2) Sample->Combustion Auto-sampler Reduction Reduction Tube (Excess O2 removed) Combustion->Reduction CO2, H2O, N2, O2 Separation Gas Separation (H2O, CO2, N2) Reduction->Separation CO2, H2O, N2 TCD Thermal Conductivity Detector (TCD) Separation->TCD Result Calculate %C, %H, %N TCD->Result

Caption: The process flow of a modern CHN combustion analyzer.

Data Interpretation and Acceptance Criteria

The trustworthiness of elemental analysis hinges on the comparison between the experimental results and the theoretical values. For a high-purity substance intended for research or pharmaceutical development, the industry-standard acceptance criterion is that the experimentally determined mass percentages for carbon and hydrogen should be within ±0.4% of the calculated theoretical values.

Table 2: Comparison of Standards and Acceptance Range

ElementTheoretical Mass % (Standard)Acceptable Experimental Range (%)
Carbon (C)59.99%59.59% – 60.39%
Hydrogen (H)8.05%7.65% – 8.45%
Oxygen (O)31.96%(Calculated by difference)

A result of "C, 60.15%; H, 8.12%" would fall within these acceptable limits, providing strong evidence of the sample's identity and high purity. Conversely, a result of "C, 59.15%; H, 8.50%" would fall outside the acceptable range, indicating the likely presence of impurities or that the compound is not the expected material.

Alternative Method: High-Resolution Mass Spectrometry (HRMS)

While combustion analysis is the gold standard for bulk elemental composition, other techniques can provide complementary information. High-resolution mass spectrometry (EI-HRMS) can determine the elemental composition of individual ions with high accuracy.[7]

Table 3: Comparison of Analytical Methods

FeatureCombustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Principle Complete combustion and detection of resulting gases (CO₂, H₂O)Ionization of molecules and precise mass-to-charge ratio measurement
Primary Use Determines bulk elemental composition and purity of a sampleDetermines elemental formula of individual molecules/ions
Sample Size Milligrams (1-3 mg)[2]Nanograms to picograms
Analysis Time ~10 minutes per sample[7]Seconds to minutes per sample
Key Output Percentage mass of C, H, N, S, OExact mass and inferred elemental formula (e.g., C₁₀H₁₆O₄)
Purity Assessment Excellent (deviation from theory indicates impurity)Indirect (can detect impurities but doesn't quantify bulk purity)

While HRMS is exceptionally powerful for confirming the elemental formula of the target molecule and identifying trace impurities, it does not replace combustion analysis for quantifying the bulk purity of a synthesized batch. The two techniques are best used in a complementary fashion to provide a comprehensive analytical profile of the compound.

Conclusion

The elemental analysis of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid is governed by a clear standard: the theoretical composition derived from its molecular formula, C₁₀H₁₆O₄. The primary method for verification, combustion analysis, offers a robust and precise way to measure the percentages of carbon and hydrogen. When experimental results fall within the accepted ±0.4% tolerance of the theoretical values, it provides high confidence in the sample's identity and purity. This fundamental analytical test remains an indispensable step in the rigorous characterization of chemical compounds for research and development.

References

  • PubChem. 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-(methoxycarbonyl)cycloheptane-1-carboxylic acid. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • ChemTeam. Combustion Analysis. [Link]

  • chemeurope.com. Combustion analysis. [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • Laboratory Notes. (2021). Camphoric Acid [C10H16O4] Molecular Weight Calculation. [Link]

  • PubChem. Camphoric Acid. National Center for Biotechnology Information. [Link]

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Comparative

Pharmacokinetic Comparison Guide: Cycloheptane-Based Drugs vs. Lower-Order Cycloalkane Analogs

Executive Summary: The Role of Medium-Sized Rings in Drug Design In medicinal chemistry, the incorporation of cycloalkane rings is a fundamental strategy for modulating a drug's physicochemical and pharmacokinetic (PK) p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of Medium-Sized Rings in Drug Design

In medicinal chemistry, the incorporation of cycloalkane rings is a fundamental strategy for modulating a drug's physicochemical and pharmacokinetic (PK) properties. While cyclopentane (5-membered) and cyclohexane (6-membered) rings are ubiquitous due to their predictable chair/envelope conformations and commercial availability, cycloheptane (7-membered) rings remain relatively underexplored. However, drugs like the vasodilator Bencyclane , the migraine therapeutic Rimegepant , and the steroid sulfatase inhibitor Irosustat demonstrate that expanding the ring size can yield profound PK and pharmacodynamic advantages[1][2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacokinetic behavior of cycloheptane-based compounds against their cyclohexane and cyclopentane analogs. We will explore the causality behind their altered volume of distribution ( Vd​ ), unique metabolic vulnerabilities, and conformational dynamics, supported by field-proven experimental protocols.

Mechanistic Basis of Pharmacokinetic Divergence

The transition from a 6-membered to a 7-membered ring is not merely an addition of a methylene ( −CH2​− ) unit; it fundamentally alters the molecule's 3D spatial geometry and thermodynamic profile.

Lipophilicity and Volume of Distribution ( Vd​ )

The addition of a −CH2​− group increases the partition coefficient ( logP ) by approximately 0.5 units. This enhanced lipophilicity directly impacts tissue penetration. For instance, Bencyclane (containing a 1-benzylcycloheptyl moiety) exhibits an exceptionally rapid tissue distribution phase ( t1/2​≈7 min) and a massive volume of distribution of approximately 600 L in humans[1]. Cyclohexane analogs typically exhibit lower Vd​ values due to reduced lipophilicity and tighter plasma protein binding (PPB) partitioning.

Conformational Flexibility and Target Binding

Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a dynamic equilibrium of twist-chair and boat conformations. This flexibility allows the drug to adopt induced-fit binding modes within complex receptor pockets. Studies on helically chiral Loratadine analogs reveal that the cycloheptane ring-flipping possesses a low energy barrier (e.g., 2.3 kcal/mol), influencing enantiomeric stability and receptor residence time[4]. Similarly, in the development of Ramatroban-based GPR44 antagonists , expanding a 6-membered ring to a 7-membered cycloheptane ring significantly altered the binding affinity ( Ki​ ) and intrinsic clearance rates[5].

Metabolic Vulnerability (CYP450 Oxidation)

The increased surface area and conformational flux of the cycloheptane ring expose more equatorial C-H bonds to Cytochrome P450 (CYP) enzymes. A classic example is Irosustat , which undergoes extensive Phase I metabolism. In human and dog liver microsomes, CYP3A4, CYP2C9, and CYP2E1 drive multiple monohydroxylations specifically at the C8, C10, and C12 positions of the cycloheptane ring[2]. Cyclohexane analogs, being more sterically constrained, often present fewer sites of metabolic lability, leading to longer half-lives but potentially higher risks of target-mediated drug disposition (TMDD) accumulation.

Metabolic_Pathway Parent Cycloheptane Drug (e.g., Irosustat) CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP Phase I Oxidation Desulf Non-NADPH Hydrolysis (Aqueous Degradation) Parent->Desulf Spontaneous Hyd8 C8-Hydroxylation CYP->Hyd8 Hyd10 C10-Hydroxylation CYP->Hyd10 Hyd12 C12-Hydroxylation CYP->Hyd12 Phase2 Phase II Conjugation (Glucuronidation) Desulf->Phase2 Hyd8->Phase2 Hyd10->Phase2 Hyd12->Phase2 Excretion Biliary / Renal Excretion Phase2->Excretion

Fig 1: CYP450-mediated metabolic pathways of cycloheptane-based drugs.

Quantitative Data Comparison

The following table synthesizes the pharmacokinetic shifts typically observed when transitioning from a cyclohexane to a cycloheptane scaffold, utilizing data extrapolated from Bencyclane, Irosustat, and Ramatroban analog studies[1][2][5].

PK ParameterCyclohexane Analog (6-Membered)Cycloheptane Analog (7-Membered)Mechanistic Causality
Lipophilicity ( logP ) Baseline (e.g., 3.2)Elevated (+0.4 to 0.6 units)Addition of hydrophobic −CH2​− unit.
Volume of Distribution ( Vd​ ) Moderate (~100 - 200 L)High (~400 - 600 L)Increased lipophilicity drives rapid partitioning into deep tissue compartments[1].
Hepatic Clearance ( CLint​ ) BaselineAcceleratedGreater conformational flexibility exposes more C-H bonds to CYP450 active sites[2].
Oral Bioavailability ( F% ) Generally HigherHighly Variable (18% - 84%)Susceptibility to extensive first-pass metabolism due to rapid CYP oxidation[1].
Plasma Protein Binding ~70 - 85%~80 - 96%Enhanced hydrophobic interactions with Human Serum Albumin (HSA)[3].

Experimental Methodologies

To objectively evaluate the pharmacokinetic differences between cycloalkane analogs, a self-validating experimental system is required. The following protocol details the assessment of CYP450-mediated ring hydroxylation, ensuring that chemical degradation is isolated from enzymatic metabolism.

Protocol: In Vitro Microsomal Stability & Phenotyping Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and identify specific hydroxylation sites on the cycloheptane vs. cyclohexane rings.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • Test Compounds: Cycloheptane drug and its Cyclohexane analog (10 mM in DMSO).

  • Positive Controls: Verapamil (high clearance) and Dextromethorphan (CYP2D6 specific).

Step-by-Step Procedure:

  • Preparation of Incubation Matrix: Dilute HLMs in 0.1 M phosphate buffer to a final working concentration of 0.5 mg/mL protein.

  • Compound Spiking: Add the test compounds to the HLM suspension to achieve a final concentration of 1 μ M. Ensure the final DMSO concentration is ≤0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation (The Causality Step):

    • Active Sample: Add the NADPH regenerating system to initiate CYP450-mediated metabolism.

    • Self-Validating Control (Minus-NADPH): Add an equivalent volume of buffer instead of NADPH. Rationale: Cycloheptane drugs like Irosustat can undergo non-NADPH-dependent enzymatic hydrolysis or spontaneous aqueous degradation[2]. This control isolates true CYP oxidation from chemical instability.

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 μ L aliquots.

  • Quenching: Immediately quench the reaction by adding 150 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Protein precipitation halts enzymatic activity instantly, locking the metabolic profile.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify parent drug depletion and perform precursor ion scans to identify +16 Da mass shifts indicative of ring hydroxylation.

PK_Workflow Start Compound Library (Cycloheptane vs Cyclohexane) InVitro In Vitro Microsomal Stability (HLM + NADPH) Start->InVitro Spiking Control Minus-NADPH Control (Isolate Chemical Degradation) Start->Control Spiking Quench Acetonitrile Quench (Protein Precipitation) InVitro->Quench Time-course Aliquots Control->Quench Time-course Aliquots LCMS LC-MS/MS Bioanalysis (Metabolite ID & Quant) Quench->LCMS Supernatant Data Calculate Intrinsic Clearance (CL_int & t1/2) LCMS->Data Peak Area Ratio

Fig 2: Self-validating workflow for comparative microsomal stability profiling.

Conclusion

The substitution of a cyclohexane ring with a cycloheptane ring is a powerful tool in a medicinal chemist's arsenal. While it introduces challenges such as increased metabolic liability (via multi-site CYP-mediated hydroxylation) and highly variable oral bioavailability, the benefits in expanding the volume of distribution and achieving unique receptor-binding conformations are undeniable. Rigorous in vitro profiling, utilizing strict minus-NADPH controls and high-resolution LC-MS/MS, is essential to successfully navigate the complex pharmacokinetics of cycloheptane-based therapeutics.

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